molecular formula C8H16ClNO B3100854 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1378798-55-0

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B3100854
CAS No.: 1378798-55-0
M. Wt: 177.67 g/mol
InChI Key: DHCPGMAVRSKIFC-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: A Core Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents and functional materials. Among the vast library of available scaffolds, bicyclic amines hold a place of distinction due to their rigid conformational structures, which allow for precise spatial orientation of functional groups. This guide provides a detailed examination of the chemical properties, synthesis, and application of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, a versatile intermediate pivotal to contemporary organic synthesis.

The 9-azabicyclo[3.3.1]nonane framework is a key structural motif found in a variety of biologically active natural products and synthetic compounds, including morphine and granisetron.[1] Its inherent rigidity and defined stereochemistry make it an attractive scaffold for designing ligands that target specific biological receptors with high affinity and selectivity. The hydrochloride salt of the 3-hydroxy derivative enhances stability and aqueous solubility, rendering it a practical and valuable precursor in multi-step synthetic campaigns.

Molecular Structure and Stereochemical Considerations

The fundamental structure of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride consists of a bicyclic system with a nitrogen atom at a bridgehead position and a hydroxyl group at the C-3 position. The stereochemistry of the hydroxyl group is a critical feature, defining the molecule as either the endo or exo isomer. This orientation significantly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The hydrochloride salt form involves the protonation of the bridgehead nitrogen atom.

Caption: 2D representation of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

The choice between the endo and exo isomer is often dictated by the synthetic route and the desired stereochemical outcome in the final product. The reduction of the parent ketone, 9-azabicyclo[3.3.1]nonan-3-one, can be stereoselectively controlled to favor one isomer over the other, a crucial aspect for drug development professionals aiming for stereochemically pure compounds.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction optimization, and formulation. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource
CAS Number 1378798-55-0[2]
Molecular Formula C₈H₁₆ClNO[2][3]
Molecular Weight 177.67 g/mol [2][3]
Appearance Solid[4]
Storage Sealed in dry, 2-8°C[2]
Topological Polar Surface Area (TPSA) 32.26 Ų[2]
LogP 1.0736[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]

Synthesis and Reaction Pathways

The most prevalent and industrially scalable synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol initiates from its corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one. The critical step is the stereoselective reduction of the carbonyl group.

Key Synthetic Precursor: 9-Azabicyclo[3.3.1]nonan-3-one

The synthesis of the ketone precursor often starts from accessible materials like glutaraldehyde, acetone dicarboxylic acid, and a primary amine (e.g., benzylamine), which undergo a double Mannich reaction.[5] The benzyl group serves as a protecting group for the nitrogen and can be removed in a subsequent step.

Stereoselective Reduction to the Alcohol

The conversion of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to the desired alcohol is a cornerstone of this chemistry. The choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group.

  • Sodium Borohydride (NaBH₄) Reduction: A common and cost-effective method involves the use of sodium borohydride in an alcoholic solvent like methanol.[6][7] This method typically yields the endo-alcohol as the major product due to the steric hindrance of the bicyclic system guiding the hydride attack from the less hindered exo face.[6][8]

  • Catalytic Hydrogenation: For large-scale production and to achieve different stereoselectivity, catalytic hydrogenation is employed. Ruthenium-based catalysts have been shown to be highly effective and can produce the endo-alcohol with high selectivity.[6][8] This method is also advantageous as it generates minimal waste.[8]

Following the reduction, the N-benzyl protecting group is typically removed via hydrogenolysis, using a catalyst such as Palladium on carbon (Pd/C).[7]

Final Salt Formation

The free base, 9-Azabicyclo[3.3.1]nonan-3-ol, is a stable compound but is often converted to its hydrochloride salt to improve handling and solubility characteristics. This is achieved by treating a solution of the free base with hydrochloric acid.[7]

Synthesis_Workflow cluster_ketone Ketone Synthesis cluster_reduction Stereoselective Reduction cluster_deprotection Deprotection cluster_salt Salt Formation A Glutaraldehyde + Benzylamine + Acetone Dicarboxylic Acid B 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B C NaBH4 or H2, Ru-catalyst B->C D endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol C->D E H2, Pd/C D->E F endo-9-Azabicyclo[3.3.1]nonan-3-ol (Free Base) E->F G HCl F->G H endo-9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride G->H

Caption: General synthetic workflow for 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative example for the synthesis of the endo isomer, based on established literature procedures.[6][7]

Objective: To synthesize endo-9-Azabicyclo[3.3.1]nonan-3-ol from 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.

Step 1: Reduction of the Ketone

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in methanol and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.[7]

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.[7]

  • After the addition is complete, allow the reaction mixture to warm to ambient temperature and stir for 12 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by carefully adding water, followed by extraction with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.[7]

Step 2: Deprotection of the Amine

  • Dissolve the crude product from Step 1 in ethanol.

  • Add 10% Palladium on carbon (10-20% by weight) and 5N aqueous hydrochloric acid (1 equivalent).[7]

  • Stir the mixture under a hydrogen atmosphere (e.g., 3 bar) at 40°C for 24-48 hours.[7]

  • After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of celite to remove the catalyst.

  • Evaporate the filtrate in vacuo. The remaining aqueous mixture can be azeotroped with toluene to yield the crude product, endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride, as a solid.[7]

Reactivity and Applications in Drug Discovery

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bifunctional molecule, offering two primary sites for chemical modification: the hydroxyl group and the secondary amine (after neutralization).

  • N-Functionalization: The bridgehead nitrogen is a key handle for introducing diversity. It can be alkylated, acylated, or used in reductive amination reactions to append a wide range of substituents. This is fundamental to modulating the pharmacological properties of the final compound, such as receptor affinity, selectivity, and pharmacokinetic profile.

  • O-Functionalization: The C-3 hydroxyl group can be readily converted into esters, ethers, or carbamates, or it can be oxidized back to the ketone if required for subsequent manipulations. This position is often crucial for establishing key hydrogen bonding interactions with biological targets.

This scaffold is an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, often leading to higher affinity. The derivatives of 9-azabicyclo[3.3.1]nonane have been explored for their activity as serotonin 5-HT₃ receptor antagonists, muscarinic receptor antagonists, and other CNS-active agents.

Conclusion

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is more than just a chemical intermediate; it is a strategically important scaffold that provides a rigid and stereochemically defined platform for the synthesis of complex molecular architectures. Its well-established synthetic routes, coupled with its versatile functional handles, ensure its continued relevance in the fields of medicinal chemistry and materials science. For researchers engaged in the rational design of new chemical entities, a comprehensive understanding of the properties and reactivity of this building block is an invaluable asset.

References

  • Otto Chemie Pvt Ltd. (n.d.). tert-Butyldiphenylchlorosilane, 98%+ - 58479-61-1. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Tert-Butyldiphenylchlorosilane (CAS 58479-61-1): A Key Reagent for Fine Chemical Synthesis. Retrieved from [Link]

  • Sumitomo Chemical Company, Limited. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. EP3042902A1. Google Patents.
  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride. Retrieved from [Link]

  • Patsnap. (2018, February 20). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Eureka. Retrieved from [Link]

  • Cheméo. (n.d.). 9-Azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Glaxo Group Limited. (2011). 9-azabicyclo[3.3.1]nonane derivatives. US7868017B2. Google Patents.
  • PubMed. (2009, June 19). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-azabicyclo(3.3.1)nonan-3-ol, 9-(3-(p-fluorophenylthio)propyl)-3-phenyl-, hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Retrieved from [Link]

  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • ACS Publications. (2009, May 28). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • FDA UNII. (n.d.). 9-AZABICYCLO(3.3.1)NONAN-3-AMINE, 9-METHYL-, (3-ENDO)-, ACETATE (1:2). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (1R,3r,5S)-9-Azabicyclo[3.3.1]nonan-3-amine. Retrieved from [Link]

Sources

9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: Structural Dynamics and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 9-azabicyclo[3.3.1]nonane core, a higher homologue of the tropane skeleton (often referred to as the norgranatane scaffold), represents a critical structural motif in modern medicinal chemistry[1]. Specifically, 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride serves as a foundational building block for synthesizing potent monoamine reuptake inhibitors and macroline-type alkaloids[2][3]. This whitepaper dissects the physicochemical properties, conformational dynamics, and pharmacological target engagement of this compound, providing field-proven, self-validating protocols for structural and biological evaluation.

Molecular Architecture & Physicochemical Profile

Unlike the rigid[3.2.1] tropane system—which is constrained to a piperidine chair and a pyrrolidine envelope—the[3.3.1] bicyclic framework predominantly adopts a twin-chair (chair-chair) conformation[4]. The presence of the hydroxyl group at the 3-position introduces endo and exo stereoisomerism, which drastically impacts the molecule's spatial interaction with biological targets[5][6].

The free base of 9-azabicyclo[3.3.1]nonan-3-ol is lipophilic and susceptible to environmental degradation. Conversion to the hydrochloride salt (CAS 1378798-55-0) is a deliberate experimental choice that enhances aqueous solubility, stabilizes the protonated nitrogen for biological assays, and locks the molecule into a predictable ionic state for formulation[7].

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Reference
Chemical Name 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride[8]
CAS Registry Number 1378798-55-0 (HCl salt)[7]
Molecular Formula C8H16ClNO[7]
Molecular Weight 177.67 g/mol [7]
Topological Polar Surface Area (TPSA) 32.26 Ų[7]
Predicted LogP ~1.07[7]
Hydrogen Bond Donors / Acceptors 2 / 2[7]

Conformational Dynamics: The N-Inversion Paradigm

A defining characteristic of granatane and norgranatane derivatives is the rapid N-inversion between axial and equatorial states[9]. In the free base form at room temperature, this inversion occurs faster than the NMR timescale, resulting in time-averaged spectral signals.

The Causality of Salt Formation: By utilizing the hydrochloride salt, the nitrogen atom is protonated. In polar protic solvents (like D2O or MeOD), protonation significantly increases the energy barrier for N-inversion. This allows researchers to isolate and quantify the distinct axial and equatorial invertomers at low temperatures, a critical step when designing stereospecific ligands for receptor binding[10].

Pharmacological Target Engagement

Derivatives of 9-azabicyclo[3.3.1]nonane are extensively patented for their efficacy as monoamine reuptake inhibitors[1]. By targeting the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET), these compounds elevate synaptic neurotransmitter levels, offering therapeutic avenues for depression and neurodegenerative disorders[2]. While some bulky 3-substituted derivatives exhibit lower DAT affinity compared to cocaine or strict tropane analogs, the [3.3.1] scaffold provides a highly tunable vector for optimizing receptor subtype selectivity[4].

DAT_Pathway Ligand 9-Azabicyclo[3.3.1]nonane Derivative DAT Dopamine Transporter (DAT) Ligand->DAT Competitive Binding Synapse Synaptic Cleft (Dopamine Accumulation) DAT->Synapse Reuptake Inhibition Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling Effect Therapeutic Neuromodulation (e.g., Antidepressant) Receptor->Effect Downstream Modulation

Fig 1: Pharmacological pathway of 9-azabicyclo[3.3.1]nonane derivatives inhibiting DAT.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. The integration of structural validation prior to biological screening prevents false-negative artifacts caused by compound degradation or unexpected conformational shifts.

Exp_Workflow Prep Compound Prep (HCl Salt) NMR NMR Analysis (Invertomer Ratio) Prep->NMR Structural Validation Assay In Vitro Assay (Radioligand Binding) Prep->Assay Pharmacological Profiling Data Data Synthesis (Ki & IC50) NMR->Data Conformational Correlation Assay->Data Scintillation Counting

Fig 2: Experimental workflow combining structural and pharmacological validation.

Protocol A: Low-Temperature NMR Conformational Analysis

Objective: Quantify the axial/equatorial N-invertomer ratio of the protonated scaffold. Causality: Cooling the sample below the coalescence temperature slows the exchange rate, allowing distinct resonance peaks for each conformer to emerge[9].

  • Sample Preparation: Dissolve 15 mg of 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride in 0.6 mL of anhydrous MeOD.

  • Temperature Calibration: Insert the sample into the NMR spectrometer and gradually lower the probe temperature to -50°C. Allow 15 minutes for thermal equilibration.

  • Acquisition: Acquire an inverse-gated 13 C NMR spectrum. Why inverse-gated? Standard decoupling introduces Nuclear Overhauser Effect (NOE) enhancements that artificially inflate carbon signals unevenly. Inverse-gating suppresses NOE, ensuring peak integration is strictly proportional to the number of carbon nuclei.

  • Self-Validation Step: Compare the integration ratio of the C1/C5 bridgehead carbons to the 1 H NMR integration of the N-H protons. If the ratios do not match within a 5% margin of error, the sample is either impure or the temperature has not sufficiently crossed the coalescence threshold.

Protocol B: In Vitro Radioligand Binding Assay (DAT Affinity)

Objective: Determine the inhibition constant ( Ki​ ) of synthesized derivatives at the dopamine transporter. Causality: Rat striatal synaptosomes natively express high densities of DAT, providing a physiologically accurate matrix for competitive displacement of the radioligand [ 3 H]WIN 35,428[4].

  • Tissue Preparation: Homogenize freshly dissected rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 20,000 × g to isolate the synaptosomal pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10 −10 to 10 −4 M), 50 µL of [ 3 H]WIN 35,428 (final concentration 1.5 nM), and 100 µL of the synaptosomal suspension. Incubate at 4°C for 2 hours to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

  • Self-Validation Step: Run a parallel positive control using a known standard (e.g., troparil or cocaine). If the calculated Ki​ of the reference standard deviates by >15% from historical laboratory baselines, the synaptosome preparation is deemed compromised (likely due to proteolytic degradation), and the entire assay plate must be rejected.

References

  • Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.
  • Endo-9-azabicyclo[3.3.
  • 9-azabicyclo[3.3.
  • exo-9-Azabicyclo[3.3.
  • US7868017B2 - 9-azabicyclo[3.3.
  • 1378798-55-0 | 9-Azabicyclo[3.3.
  • EP1934212A1 - 9-azabicyclo[3 . 3 .
  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.
  • Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine)
  • Enantioselective ring opening of tropinone.

Sources

Spectroscopic Characterization of 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Azabicyclo[3.3.1]nonan-3-ol, also known as granatoline, is a bicyclic amino alcohol that serves as a crucial scaffold in medicinal chemistry. Its rigid, conformationally restricted structure provides a unique three-dimensional framework for the design of therapeutic agents targeting a variety of biological systems. The hydrochloride salt of this compound is often utilized to improve its solubility and stability for pharmaceutical applications.

Molecular Structure and Properties

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride possesses a bicyclic ring system with a nitrogen atom at the bridgehead position and a hydroxyl group at the C3 position. The hydrochloride salt form involves the protonation of the tertiary amine.

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO[1][2][3]
Molecular Weight177.67 g/mol [1][2][3]
Canonical SMILESC1CC2CC(CC(C1)N2)O.Cl[2]
InChIInChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Due to the rigid bicyclic structure, the protons are expected to be in distinct chemical environments, leading to a complex but interpretable spectrum.

Expected ¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
~9.5 - 10.5br s2HN-H₂⁺The acidic protons on the protonated nitrogen are expected to be significantly deshielded and may appear as a broad singlet. The exact chemical shift is highly dependent on the solvent and concentration.
~4.0 - 4.2m1HH3The proton attached to the carbon bearing the hydroxyl group (C3) will be deshielded by the electron-withdrawing oxygen atom.
~3.5 - 3.7m2HH1, H5The bridgehead protons are adjacent to the protonated nitrogen and will be deshielded.
~1.5 - 2.5m10HMethylene Protons (H2, H4, H6, H7, H8)The methylene protons of the bicyclic system will appear as a complex set of overlapping multiplets. Protons in different spatial orientations (axial vs. equatorial) will have different chemical shifts and coupling constants.
~5.0s1HO-HThe hydroxyl proton signal can be broad and its chemical shift is variable depending on solvent and hydrogen bonding. It may exchange with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it will affect the chemical shifts, particularly of exchangeable protons (NH and OH).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the spectrum.

  • Reference: Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • 2D NMR: For unambiguous assignment of all proton signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (ppm)AssignmentRationale for Chemical Shift
~65 - 70C3The carbon atom attached to the hydroxyl group is significantly deshielded.
~50 - 55C1, C5The bridgehead carbons adjacent to the nitrogen are deshielded.
~30 - 40C2, C4The carbons adjacent to the C3 and bridgehead carbons.
~20 - 30C6, C8Methylene carbons in the six-membered ring.
~15 - 20C7The methylene carbon at the apex of the larger ring.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial to reduce acquisition time.

  • Instrument Setup: Use the same NMR spectrometer as for the ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the FID similarly to the ¹H NMR data.

  • Reference: Reference the spectrum to the deuterated solvent signal.

  • DEPT: To aid in the assignment of carbon signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride will be characterized by the presence of O-H, N-H, C-H, and C-O stretching and bending vibrations.

Expected IR Data

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200-3500 (broad)O-H stretchAlcohol
2400-2800 (broad)N-H⁺ stretchAmmonium salt
2850-3000C-H stretchAliphatic
1570-1610N-H bendAmmonium salt
1000-1200C-O stretchAlcohol

Experimental Protocol for IR Spectroscopy

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for the pellet method) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation. For 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectrometry Data

The mass spectrum will likely show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ESI source.

m/z (Mass-to-Charge Ratio)Ion
142.1226[M+H]⁺
164.1046[M+Na]⁺
124.1121[M+H-H₂O]⁺

Note: The predicted m/z values are for the free base (C₈H₁₅NO)[4].

Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a quadrupole, time-of-flight (TOF), or ion trap analyzer.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Structural and Spectroscopic Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Physical characteristics of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: Physicochemical Profiling and Synthetic Causality

Executive Summary & Core Directives

As a Senior Application Scientist navigating the complexities of bicyclic alkaloid scaffolds, I frequently encounter the homotropane derivative 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride (historically referred to as granatoline hydrochloride). This compound is a highly valuable, conformationally rigid building block in medicinal chemistry. It serves as the core scaffold for designing monoamine reuptake inhibitors, 5-HT3 receptor antagonists (such as the setron class of antiemetics), and advanced organic oxidation catalysts like ABNO[1][2].

Understanding the physical characteristics of this molecule—and the thermodynamic causality behind its synthesis—is paramount for drug development professionals aiming to optimize yield, stereochemistry, and target binding affinity.

Physicochemical and Structural Dynamics

The 9-azabicyclo[3.3.1]nonane framework is characterized by a nitrogen bridge spanning a cyclooctane ring, forcing the molecule into a highly rigid, chair-chair conformation. The presence of the hydroxyl group at the 3-position introduces critical stereochemical complexity, yielding endo and exo isomers that dictate biological receptor docking[3].

Converting the free base amine into the hydrochloride salt is a deliberate formulation choice. This transformation drastically alters the compound's physicochemical profile, ensuring long-term stability against ambient oxidation and significantly enhancing its aqueous solubility for downstream biological assays[4][5].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Common Synonyms Granatoline hydrochloride; endo-9-azabicyclo[3.3.1]nonan-3-ol HCl
CAS Registry Number 1378798-55-0 (General HCl)[5]; 240401-16-5 (endo-HCl)[4]
Molecular Formula C8H16ClNO[5]
Molecular Weight 177.67 g/mol [4][5]
Physical Form White to Yellow Solid[4]
Purity Standard ≥97% - 98% (HPLC/NMR)[4][5]
Storage Conditions 2-8°C (Refrigerator), sealed and protected from moisture/light[4][5]

Synthetic Causality and Workflow Architecture

Synthesizing 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride requires a meticulously orchestrated sequence of reactions. Rather than merely following a recipe, we must understand the thermodynamic and kinetic drivers of each step.

  • Robinson-Schöpf Cyclization: The construction of the bicyclic core utilizes a multi-component condensation between glutaraldehyde, acetonedicarboxylic acid, and a primary amine (typically benzylamine)[1]. Benzylamine is chosen deliberately; the benzyl group acts as a robust protecting group that prevents unwanted N-alkylation during subsequent steps, yet it can be cleanly removed via hydrogenolysis later[2].

  • Stereoselective Reduction: The resulting 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one must be reduced to the alcohol. Using sodium borohydride (NaBH₄) in methanol directs the hydride attack predominantly from the less sterically hindered exo face, yielding the thermodynamically favored endo-alcohol[2]. This stereocontrol is critical, as the endo configuration is often required for optimal receptor activity[3].

  • Hydrogenolysis and Salt Formation: The final transformation involves cleaving the benzyl protecting group using palladium on carbon (Pd/C) under a hydrogen atmosphere. Conducting this step in the presence of hydrochloric acid is a strategic choice: it immediately protonates the nascent secondary amine, preventing oxidative degradation and driving the precipitation of the highly stable hydrochloride salt[2].

G SM Glutaraldehyde + Acetonedicarboxylic Acid Cyclization Robinson-Schöpf Cyclization (pH 4-5) SM->Cyclization Amine Benzylamine (Primary Amine) Amine->Cyclization Ketone 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-one Cyclization->Ketone Reduction Stereoselective Reduction (NaBH4 or Ru/H2) Ketone->Reduction Alcohol endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol Reduction->Alcohol Deprotection Hydrogenolysis & Salt Formation (Pd/C, H2, HCl) Alcohol->Deprotection Product 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride Deprotection->Product

Synthetic workflow of 9-Azabicyclo[3.3.1]nonan-3-ol HCl from acyclic precursors.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Phase 1: Ketone Reduction

  • Preparation: Dissolve 25.0 g of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 130 mL of anhydrous methanol under a nitrogen atmosphere[2].

    • Causality: Methanol serves as both a solvent and a proton donor, facilitating the reduction mechanism. Nitrogen prevents oxidative side reactions.

  • Reduction: Cool the solution to 0 °C. Portion-wise, add 6.22 g of Sodium borohydride (NaBH₄) over 30 minutes[2].

    • Causality: Controlled addition at 0 °C manages the exothermic release of hydrogen gas and maximizes the stereoselectivity toward the endo isomer.

  • Validation Checkpoint 1: Monitor via TLC (Dichloromethane:Methanol 9:1). The complete disappearance of the UV-active ketone spot confirms reaction completion.

  • Workup: Quench with water, extract with dichloromethane, dry over MgSO₄, and evaporate to yield crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol[2].

Phase 2: Deprotection and Salt Formation 5. Hydrogenolysis Setup: In a high-pressure reactor, dissolve the crude alcohol (approx. 27.0 g) in 500 mL of ethanol[2]. Add 25 mL of 5N aqueous hydrochloric acid[2].

  • Causality: The HCl ensures the amine is protonated immediately upon debenzylation, preventing catalyst poisoning and forming the salt in situ.

  • Catalyst Addition: Carefully add 5.0 g of 10% Palladium on carbon (Pd/C)[2].

    • Caution: Pd/C is highly pyrophoric; add under an inert argon blanket.

  • Reaction: Purge the vessel with hydrogen gas and pressurize to 3 bar. Stir at 40 °C for 48 hours[2].

  • Validation Checkpoint 2: Aliquot a sample and analyze via LC-MS. The target mass should shift from the benzylated precursor (m/z ~232) to the debenzylated free base (m/z 142)[2].

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate in vacuo. Azeotrope the remaining aqueous mixture with toluene (2 x 150 mL) to remove residual water, yielding the target 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride as a pale yellow to white solid[2][4].

Analytical Validation Standards

A robust framework demands rigorous analytical validation of the final hydrochloride salt to confirm its structural integrity:

  • NMR Spectroscopy: ¹H-NMR in D₂O must reveal the total absence of aromatic protons (7.2-7.4 ppm), confirming complete debenzylation. The multiplet corresponding to the C3 methine proton will confirm the endo stereochemistry based on specific axial-equatorial coupling constants.

  • Mass Spectrometry (ESI-MS): Positive ion mode must display a base peak at m/z 142 ([M+H]⁺ of the free base)[2]. The presence of the chloride counterion can be independently confirmed via ion chromatography or a simple silver nitrate (AgNO₃) precipitation test.

References

  • endo-9-azabicyclo[3.3.1]nonan-3-ol, hydrochloride (1:1), (3-endo)- - Sigma-Aldrich. 4

  • 1378798-55-0 | 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride - ChemScene. 5

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. 1

  • Patent 1934212 - 9-AZABICYCLO [3.3.1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - European Patent Office. 2

  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - ACS Publications. 3

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicyclic structure embedded in numerous biologically active alkaloids and advanced oxidation catalysts. The transformation of 9-azabicyclo[3.3.1]nonan-3-one (granatanone) derivatives into their corresponding endo-alcohols via catalytic hydrogenation is a critical synthetic node. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for the stereoselective ruthenium-catalyzed reduction of the ketone moiety, followed by the palladium-catalyzed N-debenzylation of the bicyclic core.

Scientific Context & Pharmaceutical Relevance

Granatanone derivatives serve as essential precursors in the pharmaceutical and fine chemical industries. For instance, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one is a direct intermediate in the synthesis of the potent 5-HT3 receptor antagonist Granisetron[1]. Furthermore, the N-debenzylated core, 9-azabicyclo[3.3.1]nonane, is the immediate precursor to 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO), a highly efficient, sterically unhindered radical catalyst used for the aerobic oxidation of alcohols[2].

Historically, the reduction of granatanone derivatives to endo-granatanols relied on stoichiometric boron-based reductants (e.g., NaBH₄)[3]. While effective, these methods generate significant boron waste and require tedious aqueous extractions of highly water-soluble amino alcohols, leading to diminished yields and a high Environmental Factor (E-factor). Transition-metal catalytic hydrogenation resolves these engineering bottlenecks by offering near-perfect atom economy and simplified product isolation[3].

Mechanistic Principles of Catalytic Hydrogenation

Stereoselective Ketone Reduction (Ruthenium Catalysis)

The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol requires strict diastereocontrol. The rigid, chair-chair conformation of the bicyclic system creates a distinct steric environment. The endo face (axial approach) is heavily shielded by the piperidine ring system and the N-substituent. Consequently, transition-metal catalysts (such as Ru(II) complexes) coordinate and deliver hydride almost exclusively from the less hindered exo face (equatorial approach). This steric approach control results in the highly selective formation of the thermodynamically less stable, but kinetically favored, endo-alcohol.

G Ketone Granatanone Derivative (Ketone) ExoFace Exo-Face Attack (Less Steric Hindrance) Ketone->ExoFace Hydride Delivery EndoFace Endo-Face Attack (High Steric Hindrance) Ketone->EndoFace Hydride Delivery EndoProduct Endo-Alcohol (Major Product) ExoFace->EndoProduct Favored Pathway ExoProduct Exo-Alcohol (Minor Product) EndoFace->ExoProduct Disfavored Pathway

Figure 1: Stereochemical rationale for the endo-selective hydride delivery to granatanone.

N-Debenzylation via Hydrogenolysis (Palladium Catalysis)

N-benzyl groups are standard protective moieties in alkaloid synthesis. Their removal is achieved via hydrogenolysis. For sterically hindered tertiary amines like the 9-azabicyclo[3.3.1]nonane system, Pearlman’s catalyst (Pd(OH)₂/C) is vastly superior to standard Pd/C[4]. The non-pyrophoric nature of the wet catalyst also enhances operational safety at scale.

Quantitative Data Summary

The following table synthesizes the optimized reaction conditions for the reduction and deprotection phases, comparing modern catalytic methods against legacy stoichiometric approaches.

Reaction StepCatalyst / ReagentSolventTemp (°C)PressureYield (%)Endo:Exo Ratio
Ketone Reduction RuCl₂[(S)-binap][(R)-iphan]Isopropanol2550 atm>98>99:1
Ketone Reduction NaBH₄ (Legacy)[3]Methanol0–25N/A85–8995:5
N-Debenzylation Pd(OH)₂/C (20 wt%)[4]Isopropanol5050 psi93–95N/A (Preserved)

Experimental Protocols

The following workflows detail the sequential transformation from the N-benzyl ketone to the unprotected endo-alcohol.

G A 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one B endo-9-Benzyl-9-azabicyclo [3.3.1]nonan-3-ol A->B H2, Ru Catalyst Stereoselective Reduction C endo-9-azabicyclo [3.3.1]nonan-3-ol B->C H2, Pd(OH)2/C N-Debenzylation

Figure 2: Synthetic workflow for the catalytic hydrogenation and debenzylation of granatanone.

Protocol A: Ruthenium-Catalyzed Synthesis of endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol

Causality Note: Isopropanol is selected as the solvent because it acts as a secondary hydrogen donor in Ru-catalyzed transfer hydrogenation mechanisms, synergizing with the H₂ atmosphere to accelerate turnover rates.

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv) in anhydrous isopropanol (0.5 M concentration).

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃ or RuCl₂[(S)-binap][(R)-iphan]) at a Substrate/Catalyst (S/C) ratio of 1000:1. Add potassium tert-butoxide (20 mM) to activate the Ru-complex[3].

  • Purge & Pressurize: Seal the reactor. Purge the headspace with nitrogen (3x), followed by hydrogen gas (3x). Pressurize the vessel to 50 atm with H₂.

  • Reaction: Stir the mixture at 300 rpm at 25 °C for 16 hours.

  • In-Process Control (Self-Validation): Monitor the pressure gauge. The reaction is complete when hydrogen uptake ceases. Validate via GC/MS (disappearance of the ketone molecular ion peak).

  • Workup: Vent the reactor safely. Filter the mixture through a short pad of Celite to remove catalyst particulates. Concentrate the filtrate in vacuo to yield the endo-alcohol quantitatively. No aqueous extraction is required.

Protocol B: Palladium-Catalyzed N-Debenzylation

Causality Note: The use of Pd(OH)₂/C over Pd/C is critical here; the hydroxide form provides a highly active, unpoisoned palladium surface necessary to cleave the sterically hindered N-benzyl bond without requiring acidic additives.

  • Preparation: Transfer the crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol to a 300 mL hydrogenation reactor. Dissolve in isopropanol to achieve a 1.0 M solution.

  • Catalyst Addition: Add Pd(OH)₂ on carbon (20 wt%, approximately 10-15% w/w relative to the substrate)[4].

  • Hydrogenation: Purge the reactor with nitrogen (3x). Pressurize with hydrogen to 50 psi (approx. 3.4 atm).

  • Reaction: Heat the reactor to 50 °C and stir vigorously (400 rpm) for 48 hours[4].

  • In-Process Control (Self-Validation): Draw an aliquot, filter through a syringe filter, and analyze via HPLC or GC. The completion is marked by the total conversion of the N-benzyl peak to the secondary amine.

  • Isolation: Filter the warm reaction mixture through Solka-Floc or Celite to remove the palladium catalyst. Wash the filter cake with warm isopropanol.

  • Crystallization: Concentrate the filtrate under reduced pressure (40 °C, 40 mmHg) to yield endo-9-azabicyclo[3.3.1]nonan-3-ol as a crystalline solid.

Analytical Validation & Troubleshooting

  • Paramagnetic Interference Avoidance: If synthesizing ABNO downstream, ensure strict diamagnetic purity at this stage. Trace transition metals (Ru or Pd) can catalyze premature oxidation or interfere with NMR validation[2]. ICP-MS should be used to verify metal clearance (<10 ppm) if the intermediate is destined for GMP pharmaceutical use.

  • Stereochemical Verification: The endo vs. exo ratio must be confirmed via ¹H NMR. The carbinol proton (C3-H) in the endo-isomer appears as a distinct multiplet (typically around δ 4.0–4.2 ppm) due to equatorial-axial coupling with the adjacent methylene protons, which differs significantly from the axial C3-H signal of the exo-isomer.

References

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source: Organic Syntheses, Vol. 99, p. 116 (2022). URL:[Link]

  • Method for producing endo-9-azabicyclo[3.3.
  • PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE (Granisetron)

Sources

Column chromatography protocol for azabicyclic alcohol purification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Column Chromatography Protocol for the Purification of Azabicyclic Alcohols

Introduction & Mechanistic Insight

Azabicyclic alcohols (e.g., 3-azabicyclo[3.3.1]nonan-7-ol, quinuclidinol, and tropine derivatives) are highly valuable rigid pharmacophores in drug development. However, their purification via standard normal-phase chromatography is notoriously difficult. The dual presence of a basic tertiary amine and a polar hydroxyl group creates a highly polar, "sticky" molecule that interacts aggressively with standard stationary phases.

The Causality of Tailing: Bare silica gel (SiO₂) surfaces are densely populated with silanol groups (Si-OH). These silanols act as Brønsted acids. When a basic azabicyclic amine passes through the column, it undergoes ionic bonding (protonation) with the silicic acid surface. This acid-base attraction prevents the compound from desorbing smoothly into the mobile phase, leading to severe peak tailing, broad elution bands, and in many cases, irreversible adsorption .

To overcome this, the chromatographic environment must be modified to neutralize these secondary interactions. This guide outlines two field-proven strategies: dynamic masking with a basic additive and the use of amine-functionalized stationary phases.

Strategic Selection of Stationary and Mobile Phases

Strategy A: Dynamic Masking with Triethylamine (TEA) By adding 1–2% of a volatile basic modifier like Triethylamine (TEA) to the mobile phase, the TEA molecules competitively bind to the acidic silanol sites on the silica gel. This "dynamic masking" prevents the azabicyclic alcohol from interacting with the silanols, allowing it to partition normally based on polarity rather than basicity .

Strategy B: Amine-Functionalized Silica Gel (NH₂-Silica) For highly sensitive or extremely basic azabicyclics, amine-functionalized silica is the superior choice. The silica surface is chemically bonded with amino-propyl silanes, permanently eliminating the Brønsted acid sites. This allows for the use of standard, non-aggressive solvent systems (like Hexane/Ethyl Acetate) without the need for basic additives, cutting the retention factor (k') by approximately half compared to bare silica .

Data Presentation: Comparative Chromatographic Parameters

The following table summarizes the expected performance metrics and physicochemical interactions for each purification strategy.

Stationary PhaseMobile Phase SystemMechanism of ActionRelative Retention (k')Typical RecoveryResolution Quality
Bare Silica (Unmodified) DCM / MeOHBrønsted acid-base interactionHigh< 50% (Irreversible adsorption)Poor (Severe Tailing)
Bare Silica + 1-2% TEA Hexane / EtOAc / 1% TEADynamic masking of acidic silanolsModerate75 - 85%Good
Amine-Functionalized Silica Hexane / EtOAcPermanent neutralization via amino-propyl silaneLow (~50% of bare silica)> 90%Excellent

Experimental Protocols (Self-Validating Workflows)

Protocol A: Purification via Bare Silica with Dynamic Masking (TEA)

This method is cost-effective and utilizes standard laboratory consumables.

  • Mobile Phase Preparation & TLC Scouting: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 50:50) and add 1% TEA (v/v). Run a TLC of the crude mixture. Self-Validation Check: If the azabicyclic alcohol spot still exhibits tailing, incrementally increase the TEA concentration (up to 3%) until a distinct, round spot with an Rf of ~0.3 is achieved.

  • Column Packing & Equilibration (Critical Step): Slurry pack the bare silica gel using the TEA-modified mobile phase. Self-Validation Check (Column Saturation): Silica gel acts as a sponge for TEA. If you load your sample immediately, the first few column volumes of your mobile phase will be stripped of TEA by the silica, leaving the bottom of the column acidic. Collect the eluent during equilibration and test it with pH paper. Do not load your sample until the eluent exiting the column registers a basic pH (>8). This confirms the silanols are fully masked.

  • Sample Loading: Dissolve the crude azabicyclic alcohol in a minimal volume of the TEA-modified eluent and carefully load it onto the column bed.

  • Elution & Fraction Analysis: Elute the column while maintaining the 1% TEA concentration in all solvent gradients. Monitor fractions via TLC (visualized with potassium permanganate or iodine, as azabicyclics often lack UV chromophores).

  • Post-Purification: Combine pure fractions and concentrate under reduced pressure. Because TEA can co-elute and leave a residue, subject the final product to high vacuum (e.g., Schlenk line) for 12–24 hours to ensure complete removal of the volatile amine.

Protocol B: Purification via Amine-Functionalized Silica (NH₂-Silica)

This method provides the highest recovery and eliminates the need for noxious basic additives.

  • TLC Scouting on NH₂-Plates: Self-Validation Check (TLC Correlation): Amine-functionalized silica behaves differently than bare silica. You must validate the solvent system on an NH₂-modified TLC plate. A solvent system that works on bare silica will typically cause compounds to elute much faster on NH₂-silica. Adjust the polarity (e.g., reduce the ratio of Ethyl Acetate) until the target spot shows an Rf of 0.25 - 0.30.

  • Column Packing: Slurry pack the NH₂-silica gel using your optimized, additive-free mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). No pre-equilibration for pH saturation is required.

  • Elution & Recovery: Load the sample and elute using standard gradient techniques. The absence of TEA in the mobile phase significantly simplifies the post-purification drying process, yielding a highly pure, crystalline azabicyclic alcohol.

Workflow Visualization

G Start Crude Azabicyclic Alcohol TLC TLC Scouting (Bare Silica) Start->TLC Check Severe Tailing Observed? TLC->Check AddTEA Strategy A: Bare Silica + 1-2% TEA Check->AddTEA Cost-Effective UseNH2 Strategy B: Amine-Functionalized Silica Check->UseNH2 High Recovery PackA Pre-equilibrate Column with TEA Solvent (pH > 8) AddTEA->PackA PackB Standard Slurry Pack (No Additives) UseNH2->PackB EluteA Elute & Monitor (Maintain TEA) PackA->EluteA EluteB Elute & Monitor (Standard Solvents) PackB->EluteB Pure Pure Azabicyclic Alcohol EluteA->Pure EluteB->Pure

Decision tree for selecting the optimal purification strategy for azabicyclic alcohols.

References

  • Is there an easy way to purify organic amines? Biotage. Available at:[Link]

  • Amino Silica Gel. Sorbent Technologies, Inc. Available at:[Link]

Application Note: The Strategic Integration of 9-Azabicyclo[3.3.1]nonan-3-ol in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Introduction

The 9-azabicyclo[3.3.1]nonane framework, a rigid bicyclic amine, represents a valuable and increasingly popular scaffold in the design of bioactive molecules, including pharmaceuticals and advanced agrochemicals.[1][2][3] Its conformationally restricted structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for optimizing interactions with biological targets.[3] This application note provides a detailed guide for researchers on the strategic use of a key derivative, 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (referred to herein as 9-ABN-OH·HCl ), as a versatile intermediate in the synthesis of potential next-generation agrochemicals.

This document will explore the rationale behind its use, detailing its structural benefits in modulating physicochemical properties relevant to pesticide performance. We will present a comprehensive, step-by-step protocol for the synthesis of a novel insecticidal analogue, demonstrating the functionalization of both the hydroxyl group and the secondary amine of the bicyclic core. This guide is intended for chemists and scientists in the agrochemical and pharmaceutical industries, providing both the practical "how" and the critical "why" for key procedural steps.

Rationale: The Bicyclic Advantage in Agrochemical Design

The efficacy of an active ingredient in an agrochemical formulation is highly dependent on its structure-activity relationship (SAR).[4][5] The 9-azabicyclo[3.3.1]nonane core offers several distinct advantages:

  • Conformational Rigidity: Unlike flexible aliphatic chains, the bicyclic system locks substituents into specific spatial orientations. This pre-organization can lead to a lower entropic penalty upon binding to a target receptor, potentially increasing potency.

  • Improved Physicochemical Properties: The compact, three-dimensional nature of the scaffold can enhance properties such as metabolic stability, aqueous solubility, and membrane permeability compared to flatter, more aromatic systems. These are critical parameters for bioavailability and systemic movement within a plant or insect.[6]

  • Chiral Complexity: The inherent chirality of substituted 9-ABN-OH provides opportunities for creating stereoisomers with potentially different biological activities, allowing for the development of more selective and potent products.

  • Vector for Functionalization: The molecule possesses two key reactive handles: the C3-hydroxyl group and the N9-secondary amine. This dual functionality allows for the systematic and independent introduction of a "pharmacophore" (the toxophoric group) and a "modulator" group to fine-tune activity and properties.

Synthetic Strategy Overview: A Two-Stage Functionalization

The hydrochloride salt of 9-ABN-OH is a stable, crystalline solid, making it an excellent starting material. Our synthetic strategy involves a two-stage process to create a target molecule analogous to certain modern insecticides, which often feature a heterocyclic pharmacophore linked to a cyclic amine.

  • Stage 1: O-Alkylation. The C3-hydroxyl group will be deprotonated and reacted with a suitable electrophile. This step attaches a modulating group, for instance, a substituted benzyl moiety, which can influence lipophilicity and metabolic stability.

  • Stage 2: N-Arylation. The secondary amine of the bicyclic core will be functionalized, for example, through a Buchwald-Hartwig amination, to introduce a key heterocyclic system responsible for the desired insecticidal activity.

The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 9-Azabicyclo[3.3.1]nonan-3-ol (9-ABN-OH) B Stage 1: O-Alkylation (Protocol 4.1) A->B Base, Electrophile (R-X) C 3-O-Substituted Intermediate B->C D Stage 2: N-Arylation (Protocol 4.2) C->D Heteroaryl-Halide, Pd Catalyst, Ligand, Base E Final Agrochemical Analogue D->E

Caption: High-level workflow for the two-stage synthesis.

Detailed Experimental Protocols

Protocol 4.1: Stage 1 - Synthesis of 3-(Benzyloxy)-9-azabicyclo[3.3.1]nonane (Intermediate C)

This protocol details the etherification of the C3-hydroxyl group. A strong base is required to deprotonate the alcohol, forming an alkoxide that can then undergo nucleophilic substitution.

  • Rationale for Reagent Selection:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Its byproduct, H₂ gas, is easily removed from the reaction.

    • Anhydrous Tetrahydrofuran (THF): An aprotic polar solvent that effectively dissolves the starting material and reagents without interfering with the strong base. The anhydrous condition is critical to prevent quenching of the NaH.

    • Benzyl Bromide: A reactive electrophile for the Sₙ2 reaction. A substituted benzyl bromide could be used to modulate properties.

  • Step-by-Step Procedure:

    • Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (5.0 g, 28.1 mmol). Note: The free base must be generated first. Suspend the hydrochloride salt in dichloromethane (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the free base as a white solid.

    • Deprotonation: Dissolve the resulting free base in 100 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.35 g, 33.7 mmol, 1.2 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere.

    • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of a cloudy white suspension is expected.

    • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (4.0 mL, 33.7 mmol, 1.2 equiv) dropwise via syringe. Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4 hours. Monitor reaction progress by TLC (e.g., 9:1 DCM:MeOH).

    • Work-up: After cooling to room temperature, quench the reaction by the slow, dropwise addition of 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 1% to 5% methanol in dichloromethane) to yield the pure product.

Protocol 4.2: Stage 2 - Synthesis of 9-(6-chloropyridin-3-yl)-3-(benzyloxy)-9-azabicyclo[3.3.1]nonane (Final Product E)

This protocol utilizes a palladium-catalyzed Buchwald-Hartwig amination to form the C-N bond between the bicyclic amine and a representative heteroaryl halide, a common toxicophore in modern insecticides.

  • Rationale for Reagent Selection:

    • Pd₂(dba)₃ and XPhos: A highly effective palladium catalyst/ligand system for C-N cross-coupling reactions involving heteroaromatic halides and secondary amines. XPhos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step, which is often rate-limiting.

    • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base suitable for the Buchwald-Hartwig reaction. It is basic enough to deprotonate the secondary amine in the catalytic cycle without promoting side reactions.[7]

    • Anhydrous Toluene: A high-boiling, aprotic solvent suitable for this type of cross-coupling, which often requires elevated temperatures.

  • Step-by-Step Procedure:

    • Preparation: To an oven-dried Schlenk tube, add the O-alkylated intermediate C from Protocol 4.1 (2.0 g, 8.15 mmol), 2-chloro-5-iodopyridine (2.34 g, 9.78 mmol, 1.2 equiv), and sodium tert-butoxide (1.17 g, 12.2 mmol, 1.5 equiv).

    • Catalyst Addition: In a glovebox or under a nitrogen atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 75 mg, 0.08 mmol, 1 mol%) and XPhos (155 mg, 0.32 mmol, 4 mol%).

    • Reaction: Evacuate and backfill the Schlenk tube with nitrogen three times. Add 40 mL of anhydrous toluene via syringe. Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-18 hours. Monitor the reaction by LC-MS or TLC.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst.

    • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the final agrochemical analogue E .

Analytical Characterization

Confirmation of the synthesized structures is critical. The following table provides expected analytical data for the intermediate and final products.

CompoundFormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI+) m/z
Intermediate C C₁₅H₂₁NO231.347.25-7.40 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.60 (m, 1H, CH-O), 3.20 (br s, 2H, N-CH), 1.40-2.20 (m, 10H)232.1 [M+H]⁺
Final Product E C₂₀H₂₃ClN₂O358.878.15 (d, 1H, Ar-H), 7.50 (dd, 1H, Ar-H), 7.25-7.40 (m, 5H, Ar-H), 7.15 (d, 1H, Ar-H), 4.58 (s, 2H, -OCH₂Ph), 4.05 (br s, 2H, N-CH), 3.70 (m, 1H, CH-O), 1.50-2.40 (m, 10H)359.1 [M+H]⁺

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low yield in Protocol 4.1 Incomplete deprotonation; Wet solvent/reagents.Ensure THF is rigorously dried. Use fresh, high-quality NaH. Allow for longer stirring time after NaH addition.
No reaction in Protocol 4.2 Inactive catalyst; Insufficiently anhydrous conditions.Use fresh palladium precursor and ligand. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Formation of side products Overheating; Air contamination.Maintain precise temperature control. Ensure the inert atmosphere is maintained throughout the reaction.

Conclusion

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a powerful and versatile building block for constructing novel agrochemicals. Its rigid scaffold and dual functional handles allow for the systematic exploration of chemical space to optimize biological activity and physicochemical properties. The detailed protocols provided herein for O-alkylation and N-arylation serve as a robust template for synthesizing a wide array of potential insecticidal, fungicidal, or herbicidal candidates. By understanding the rationale behind each synthetic step, researchers can effectively adapt these methods to their specific targets, accelerating the discovery and development of next-generation crop protection solutions.

References

  • ResearchGate. (n.d.). The synthesis of functionalized 9‐azabicyclo[8][8][9]nonane derivatives... Retrieved from [Link]

  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • PubMed. (2009, June 19). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. Retrieved from [Link]

  • Google Patents. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • RSC Publishing. (2023, July 25). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Google Patents. (n.d.). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Nature. (2018, December 11). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Retrieved from [Link]

  • MDPI. (2022, June 3). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Robinson's Landmark Synthesis of Tropinone | Request PDF. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. Retrieved from [Link]

  • PubMed. (2008, June 19). Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Retrieved from [Link]

  • ResearchGate. (n.d.). Insecticidal efficacy and structure activity relationship study of some synthesized cyano benzylidene and bisbenzylidene derivatives against Aphis nerii. Retrieved from [Link]

  • MDPI. (2025, December 24). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO) | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Tropinone. Retrieved from [Link]

  • ResearchGate. (2015, April 28). Chemistry and Structure-Activity Relationships of Herbicide Safeners. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for granatane derivative synthesis. The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a critical structural motif in neuropharmacology, acting as a core for novel monoamine reuptake inhibitors and acetylcholine receptor modulators.

This guide provides a comprehensive, field-validated troubleshooting framework for researchers and drug development professionals. It focuses on the synthesis of 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride, emphasizing yield maximization, endo-diastereoselectivity optimization, and scalable downstream processing.

Synthetic Workflow

SynthesisPathway A Precursors: Glutaraldehyde + Benzylamine + Acetonedicarboxylic acid B Intermediate 1: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one A->B Robinson-Schöpf Condensation pH 4.5, 50°C C Intermediate 2: endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol B->C Stereoselective Reduction NaBH4/MeOH or Ru-Catalyst/H2 D Target Product: 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride C->D Hydrogenolysis & Salt Formation 10% Pd/C, H2 (3 bar), HCl/EtOH

Figure 1: Three-step synthetic pathway for 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride.

Core Experimental Protocols
Protocol 1: Robinson-Schöpf Condensation (Bicyclic Core Formation)

Objective : Synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one[1]. Mechanistic Rationale : This step utilizes a double Mannich reaction. Benzylamine is specifically selected over methylamine (which would yield pseudopelletierine) to allow for late-stage N-deprotection via hydrogenolysis[2]. Step-by-Step :

  • Cool a solution of glutaraldehyde (25% aq., 2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL) to 0 °C.

  • Add 3-oxopentanedioic acid (acetonedicarboxylic acid, 2.4 mol), followed by an aqueous sodium acetate buffer.

    • Causality: The buffer precisely maintains the pH at ~4.5. This is the physiological optimum required to form the highly reactive iminium ion and facilitate subsequent enol attack without triggering premature decarboxylation of the acid.

  • Heat the resulting thick orange precipitate to 50 °C and stir for 4 hours to drive the double condensation and decarboxylation.

  • Cool to ambient temperature, acidify to pH 2 with 5N HCl, and wash with diethyl ether to remove non-basic impurities.

  • Basify the aqueous layer to pH 12 with 4N NaOH and extract with dichloromethane. Dry (MgSO₄) and concentrate to yield the crude ketone.

  • Self-Validation Check : The formation of a thick orange precipitate immediately upon acetate buffer addition confirms successful initial adduct formation before thermal decarboxylation[1].

Protocol 2: Stereoselective Ketone Reduction

Objective : Synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol[3]. Mechanistic Rationale : Hydride delivery must be controlled to favor the endo-alcohol. Using NaBH₄, the hydride attacks from the less sterically hindered exo face of the bicyclic system, pushing the resulting hydroxyl group into the desired endo position[2]. Step-by-Step :

  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.11 mol) in methanol (130 mL) and cool to 0 °C under a nitrogen atmosphere.

  • Add sodium borohydride (0.16 mol) portion-wise over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing solvent boil-off which would alter the reaction concentration and degrade diastereoselectivity.

  • Warm to ambient temperature and stir for 12 hours.

  • Quench with acetone (10 mL), evaporate volatiles, dissolve the residue in water, and extract with dichloromethane.

  • Self-Validation Check : TLC monitoring should show the complete disappearance of the ketone spot; the resulting crude product should be a yellow solid that is fully soluble in dichloromethane, indicating a ~100% crude yield[1].

Protocol 3: Hydrogenolysis and Hydrochloride Salt Formation

Objective : Synthesis of 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride[1]. Mechanistic Rationale : Simultaneous removal of the N-benzyl protecting group and formation of the stable hydrochloride salt. Step-by-Step :

  • Dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (0.12 mol) in ethanol (500 mL).

  • Add 5N aqueous hydrochloric acid (25 mL) and 10% Palladium on carbon (Pd/C) (5.0 g).

    • Causality: The addition of HCl is a critical parameter. It immediately protonates the newly formed secondary amine, preventing the basic nitrogen lone pair from coordinating with and poisoning the palladium catalyst.

  • Stir under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours.

  • Filter through a pad of Celite to remove the catalyst, evaporate the filtrate in vacuo, and azeotrope with toluene to yield the final hydrochloride salt.

Quantitative Data: Reduction Strategy Comparison

When scaling up the C-3 ketone reduction, researchers must choose between traditional borohydride reduction and advanced catalytic hydrogenation[4],[3].

Reduction MethodCatalyst/ReagentConditionsYield (%)Endo:Exo SelectivityScalability
Borohydride Reduction NaBH₄Methanol, 0 °C to RT, 12 h~100% (Crude)High endo preferenceModerate (Exothermic, H₂ evolution)
Catalytic Hydrogenation RuCl₂[(S)-binap][(R)-iphan]50 atm H₂, 25 °C, 16 h99.7%99.3 : 0.7High (Atom economical, low waste)
Troubleshooting Guide & FAQs

Q1: Why is my yield for the Robinson-Schöpf condensation consistently below 50%? A1: The Robinson-Schöpf reaction is exceptionally sensitive to pH[2]. If the pH deviates from the 3.5–4.5 range, the equilibrium shifts away from the reactive iminium intermediate, or the acetonedicarboxylic acid undergoes premature decarboxylation before the Mannich condensation can occur. Ensure your sodium acetate buffer is accurately prepared and validated with a calibrated pH meter prior to addition. Furthermore, strict temperature control (maintaining 0 °C during addition, then exactly 50 °C) is required to prevent the polymerization of glutaraldehyde[1].

Q2: How can I improve the endo:exo selectivity during the ketone reduction? A2: While NaBH₄ provides acceptable endo selectivity due to exo-face hydride attack, trace exo-isomer can complicate downstream crystallization[3]. If high stereopurity is required for drug development, switch to Ruthenium-catalyzed asymmetric hydrogenation. Utilizing a catalyst such as RuCl₂[(S)-binap][(R)-iphan] under 50 atm of hydrogen pressure has been shown to deliver 99.7% yield with an exceptional 99.3:0.7 endo:exo ratio, eliminating the need for complex downstream chromatographic separation[4].

Q3: My debenzylation step is stalling before completion. How do I achieve full conversion? A3: Stalling during catalytic hydrogenolysis is almost always caused by catalyst poisoning. The secondary amine of the debenzylated 9-azabicyclo[3.3.1]nonane strongly coordinates to the active Palladium surface. To self-validate this protocol, you must ensure a stoichiometric excess of acid (such as 5N HCl) is present in the ethanol solvent from the very beginning[1]. This traps the amine as the non-coordinating hydrochloride salt immediately upon formation, keeping the catalytic cycle active and directly yielding your target salt. A cessation of hydrogen uptake before the theoretical volume is consumed indicates catalyst poisoning, prompting an immediate check of the reaction pH.

References
  • US7868017B2 - 9-azabicyclo[3.3.
  • EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.

Sources

Technical Support Center: Optimizing Ruthenium-Catalyzed Reduction of Azabicyclo Nonanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced catalytic reductions. This guide is specifically engineered for researchers and drug development professionals scaling up the synthesis of endo-azabicyclo[3.3.1]nonan-3-ol derivatives (such as granatane and tropane analogs).

Historically, the reduction of 9-azabicyclo[3.3.1]nonan-3-ones relied heavily on stoichiometric boron-based reductants (like NaBH₄)[1]. While effective, these methods generate massive amounts of aqueous waste and complicate downstream purification[2]. Transitioning to Ruthenium(II)-catalyzed hydrogenation provides a highly atom-economical, scalable alternative that guarantees superior endo-diastereoselectivity through a predictable outer-sphere mechanism[3].

Mechanistic Pathway & Catalytic Cycle

Understanding the catalytic cycle is critical for troubleshooting. The reduction utilizes a Noyori-type Ru(II) precatalyst. Upon activation with a strong base and hydrogen gas, an active ruthenium-dihydride species is formed. Because the azabicyclo[3.3.1]nonane framework is strictly V-shaped, the bulky Ru-hydride complex is forced to approach the carbonyl from the less sterically hindered exo face, exclusively delivering the endo-alcohol product[4].

Mechanism Precat Ru(II) Precatalyst e.g., RuCl2(BINAP)(diamine) Base Base Activation (t-BuOK) HCl elimination Precat->Base Active Active Ru-Dihydride Species Base->Active TS Outer-Sphere Transition State (Concerted H-transfer) Active->TS Substrate Binding Substrate Azabicyclo[3.3.1]nonan-3-one Substrate->TS Product endo-Azabicyclo[3.3.1]nonan-3-ol TS->Product Product Release Regen H2 Oxidative Addition (Catalyst Regeneration) TS->Regen Regen->Active H2 Gas

Fig 1: Catalytic cycle of Ru(II)-mediated hydrogenation of azabicyclo nonanones.

Standard Operating Procedure (SOP): Direct Hydrogenation Workflow

This self-validating protocol is designed to ensure strict anaerobic conditions, which are mandatory to prevent the deactivation of the Ru(II) complex[1].

Materials Required:

  • Substrate: 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (10.0 mmol)

  • Catalyst: RuCl₂[(S)-binap][(R)-daipen] (0.1 mol%)

  • Base: Potassium tert-butoxide (t-BuOK) (1.0 mol%)

  • Solvent: Anhydrous, degassed Isopropanol (20 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Causality: Oxygen/Moisture Exclusion): Inside an argon-filled glovebox, weigh the Ru(II) precatalyst and t-BuOK. Transfer them into a glass liner designed for a high-pressure autoclave. Reasoning: The active Ru-hydride is highly sensitive to oxidation and protonation by water.

  • Substrate & Solvent Addition: Add the azabicyclo nonanone substrate to the glass liner, followed by 20 mL of anhydrous isopropanol. Stir gently to form a homogeneous suspension/solution.

  • Reactor Sealing & Purging: Seal the autoclave and remove it from the glovebox. Connect to a hydrogen gas line. Purge the headspace by pressurizing to 1.0 MPa with H₂ and venting slowly. Repeat this purge cycle three times to ensure zero residual argon/nitrogen.

  • Pressurization & Heating (Causality: Reaction Kinetics): Pressurize the reactor to exactly 3.0 MPa (approx. 30 bar) with H₂. Heat the reaction mixture to 50 °C. Reasoning: 3.0 MPa ensures sufficient dissolved H₂ to outcompete substrate inhibition, while 50 °C provides the activation energy without eroding kinetic endo-selectivity.

  • Self-Validating Monitoring: Monitor the pressure gauge. A successful reaction will show a steady pressure drop corresponding to H₂ consumption. Once the pressure stabilizes (typically 8–12 hours), the reaction is complete.

  • Workup & Isolation: Cool the reactor to room temperature and safely vent the H₂ gas. Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the ruthenium residues. Concentrate under reduced pressure to yield the pure endo-alcohol.

Quantitative Benchmarking: Catalyst Evaluation

To justify the transition from traditional hydrides to transition-metal catalysis, review the quantitative comparison below. The data highlights the superiority of Ru-BINAP systems in minimizing waste (E-Factor) while maximizing diastereomeric excess (d.e.)[2].

Reduction MethodReagent / Catalyst SystemConversion (%)endo:exo RatioE-Factor (Waste)Scalability
Traditional Hydride NaBH₄ / Methanol>95%85 : 15High (>10)Poor (Exothermic)
Transfer Hydrogenation Ru-TsDPEN / HCO₂H-NEt₃85–90%92 : 8Medium (5–10)Moderate
Direct Hydrogenation RuCl₂(BINAP)(diamine) / H₂>99%>98 : 2Low (<2)Excellent

Troubleshooting & FAQs

Q1: The reaction stalls at 40-50% conversion, and H₂ uptake ceases. How do I prevent catalyst deactivation? A1: Ruthenium catalysts are highly sensitive to coordinating impurities. In azabicyclo[3.3.1]nonane systems, the bridging nitrogen can competitively bind to the Ru center if it is not sterically shielded, effectively poisoning the catalyst. Fix: Ensure your substrate is highly pure (recrystallized prior to use). If the basic nitrogen is unprotected, consider using a bulkier protecting group (e.g., N-benzyl or N-Boc) during the reduction step to prevent unwanted metal coordination[1].

Q2: My endo:exo diastereoselectivity is lower than expected (<90:10). What parameters should I adjust? A2: Endo selectivity is governed by kinetic control. The Ru-hydride must approach from the less hindered exo face of the V-shaped bicyclic framework. If your selectivity is eroding, your reaction temperature is likely too high, allowing the thermodynamically favored exo-alcohol to form. Fix: Lower the reaction temperature from 50 °C to 30–40 °C. Additionally, ensure you are using a sufficiently bulky diamine ligand (like DAIPEN) on the ruthenium complex to maximize the steric differentiation between the two faces of the ketone[3].

Q3: Is it absolutely necessary to use a strong base like t-BuOK in the presence of hydrogen gas? A3: Yes. The base is mechanistically required to neutralize the HCl generated during the activation of the RuCl₂ precatalyst. This elimination step is what opens the coordination site and allows the formation of the active ruthenium-dihydride species (as shown in Fig 1). Without the base, the catalytic cycle cannot initiate[3].

Q4: Can I substitute H₂ gas with a transfer hydrogenation mixture (e.g., formic acid/triethylamine) to avoid using high-pressure autoclaves? A4: You can, but it is a strategic trade-off. Ru-TsDPEN catalysts work well for Asymmetric Transfer Hydrogenation (ATH), but for simple diastereoselective reduction to the endo isomer, direct hydrogenation with H₂ gas is significantly more atom-economical. Transfer hydrogenation generates stoichiometric formate salt waste, increasing your E-factor and complicating the purification of the highly polar azabicyclo nonanol product.

Sources

Technical Support Center: Scaling the Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important bicyclic amino alcohol. We will delve into the critical steps of the synthesis, providing troubleshooting advice and frequently asked questions to ensure a successful and efficient process.

Overview of the Synthetic Pathway

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially at a larger scale. The general synthetic route involves three key stages:

  • Robinson-Schöpf-type Condensation: Formation of the bicyclic ketone, 9-substituted-9-azabicyclo[3.3.1]nonan-3-one.

  • Stereoselective Reduction: Reduction of the ketone to the desired alcohol, 9-substituted-9-azabicyclo[3.3.1]nonan-3-ol.

  • Deprotection and Salt Formation: Removal of the N-substituent (if applicable) and formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Stage 1: Bicyclic Ketone Formation cluster_1 Stage 2: Stereoselective Reduction cluster_2 Stage 3: Deprotection & Salt Formation A Succinaldehyde + N-Substituted Amine + Acetonedicarboxylic Acid B Robinson-Schöpf Condensation A->B One-pot reaction C 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one B->C D 9-Substituted-9-azabicyclo[3.3.1]nonan-3-one E Reduction (e.g., NaBH4, Catalytic Hydrogenation) D->E F endo/exo-9-Substituted-9-azabicyclo[3.3.1]nonan-3-ol E->F Stereocontrol is key G 9-Substituted-9-azabicyclo[3.3.1]nonan-3-ol H Deprotection (if necessary) G->H I 9-Azabicyclo[3.3.1]nonan-3-ol (Free Base) H->I J HCl Addition I->J K 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride J->K Crystallization Troubleshooting_Crystallization A Product is an oil after HCl addition B Check purity of free base (TLC, NMR) A->B C Is it pure? B->C D Purify by column chromatography C->D No E Try different crystallization solvents (e.g., IPA, EtOH, Ether) C->E Yes D->E F Scratch flask walls E->F G Seed with a crystal F->G H Triturate with non-polar solvent G->H I Crystalline solid obtained H->I

Technical Support Center: Stability Diagnostics for 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

9-Azabicyclo[3.3.1]nonan-3-ol (granatan-3-ol) is a conformationally rigid bicyclic tertiary amine widely utilized as a scaffold in medicinal chemistry. While its hydrochloride salt is highly stable as a dry solid, transitioning the compound into aqueous solutions for in vitro assays or long-term storage introduces specific physicochemical vulnerabilities. This guide addresses the fundamental causality behind concentration loss, oxidative degradation, and stereochemical drift, providing actionable, self-validating protocols to ensure experimental integrity.

Diagnostic Q&A: Troubleshooting Solution Instability

Q1: Why does the concentration of my 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride solution decrease unpredictably during biological assays? Causality : This is a characteristic of bicyclic alkaloids[1]. The hydrochloride salt protonates the tertiary amine, rendering the molecule highly polar and water-soluble. However, the pKa of the granatane nitrogen is approximately 9.5. If your assay buffer (e.g., pH 7.4–8.0) approaches this pKa, a significant fraction of the compound deprotonates into its free base form. The free base is highly lipophilic and will rapidly precipitate out of the aqueous phase or irreversibly adsorb onto the hydrophobic walls of plastic (polyethylene/polypropylene) tubes[1]. Solution : Always store stock solutions in where the salt form is 100% dominant[2]. When physiological pH is required, dilute the acidic stock into the assay buffer immediately before use to minimize the time the free base is exposed to adsorptive surfaces.

Q2: I am observing secondary peaks in my LC-MS chromatograms after storing the solution for several weeks. What are these degradants? Causality : The primary degradant is the N-oxide derivative. Tertiary amines in the azabicyclo[3.3.1]nonane family are susceptible to [3]. This electron-transfer reaction is catalytically accelerated by trace transition metals present in standard buffer salts or by exposure to UV light[1]. A secondary, albeit less common, degradant is the oxidation of the C3 secondary alcohol to the corresponding ketone (9-azabicyclo[3.3.1]nonan-3-one). Solution : Store stock solutions in amber glass vials to prevent photolytic degradation. Degas all aqueous solvents with nitrogen or argon prior to preparation. For long-term storage, incorporate a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to sequester catalytic heavy metals.

Q3: Does the compound undergo epimerization (endo/exo conversion) in solution? Causality : Direct epimerization of the C3 alcohol in purely aqueous solutions at ambient temperature is thermodynamically unfavorable. However, if the solution undergoes oxidative stress to form the C3 ketone, subsequent trace reduction (often occurring in complex biological matrices containing endogenous reductants) can yield a mixture of endo and exo isomers. Therefore, preventing the initial oxidation is the critical control point for maintaining stereochemical integrity.

Mandatory Visualization: Degradation Pathways & Phase Behavior

pH_Equilibrium Salt 9-Azabicyclo[3.3.1]nonan-3-ol HCl (Fully Soluble, pH < 7) Base Free Base Form (pH > 9) Salt->Base Increase pH > pKa (Addition of Base) Stable Stable Aqueous Solution Salt->Stable Maintain pH 4.0 - 6.0 (Acidic Buffer) Precipitate Precipitation / Adsorption (Apparent Concentration Loss) Base->Precipitate Exceeds Solubility Limit or Plastic Adsorption Precipitate->Salt Acidify (Add HCl) Re-dissolution

pH-dependent phase behavior and precipitation pathway of the hydrochloride salt.

Oxidative_Degradation Intact Intact 9-Azabicyclo[3.3.1]nonan-3-ol (Tertiary Amine) NOxide N-Oxide Derivative (Primary Degradant) Intact->NOxide Oxidation at Nitrogen Ketone 9-Azabicyclo[3.3.1]nonan-3-one (Secondary Degradant) Intact->Ketone Oxidation at C3 Alcohol ROS Reactive Oxygen Species Trace Metals / UV Light ROS->NOxide ROS->Ketone

Oxidative degradation pathways leading to N-oxide and ketone formation.

Validated Workflows: Self-Validating Experimental Protocols

Protocol 1: Preparation of High-Stability, pH-Controlled Stock Solutions

Causality Focus : By preemptively controlling dissolved oxygen and pH, we eliminate the two primary drivers of degradation (oxidation and precipitation)[3].

  • Solvent Preparation : Boil HPLC-grade water for 5 minutes, then purge with ultra-pure Nitrogen (N₂) gas for 15 minutes while cooling to displace dissolved oxygen.

  • Buffering : Adjust the degassed water to pH 4.5 using a 10 mM acetate buffer. Add 0.1 mM EDTA to chelate trace metals.

  • Dissolution : Weigh the 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride solid into an amber glass vial (avoid plastic to prevent adsorption)[1]. Add the buffered solvent to achieve the desired concentration (e.g., 10 mM).

  • Self-Validation Step : Immediately withdraw a 10 µL aliquot and analyze via LC-MS to establish a "Time Zero" baseline for purity and concentration.

  • Storage : Blanket the headspace of the vial with Argon gas, seal tightly, and store at -20°C.

  • Validation Loop : Prior to assay use, thaw the solution and run a secondary LC-MS check. The Area Under the Curve (AUC) must be ≥ 99% of the Time Zero baseline to proceed.

Protocol 2: Forced Degradation Study for Analytical Method Validation

Causality Focus : To trust your analytical method, it must be proven capable of [1][4]. This protocol forces those degradants to form.

  • Oxidative Stress : To a 1 mL aliquot of the stock solution, add 100 µL of 3% H₂O₂.

  • Thermal/Alkaline Stress : To a separate 1 mL aliquot, add 100 µL of 0.1 M NaOH (raising pH > 10) and heat at 60°C for 4 hours.

  • Control : Maintain a third 1 mL aliquot under standard storage conditions (pH 4.5, dark, 4°C).

  • Neutralization : After 24 hours (for oxidative) and 4 hours (for thermal), neutralize the alkaline sample with 0.1 M HCl.

  • Self-Validation Step : Inject all three samples into the LC-MS. The method is validated only if the N-oxide peak (oxidative stress) and the free-base/precipitation loss (alkaline stress) are distinctly resolved from the intact parent peak in the control sample.

Data Presentation: Quantitative Stability Matrix

Environmental ConditionpH RangeLight ExposureTemp (°C)Primary Degradation RiskEstimated Shelf-Life
Optimal Storage 4.0 – 6.0Dark (Amber Glass)-20°CNone> 12 Months
Working Benchtop 4.0 – 6.0Ambient20°CTrace N-Oxidation7 – 14 Days
Assay Buffer 7.4 – 8.0Ambient37°CAdsorption / Precipitation< 12 Hours
Alkaline Stress > 9.5Ambient20°CRapid Free Base Precipitation< 1 Hour
Oxidative Stress AnyUV Light / O₂20°CN-Oxide / Ketone Formation< 24 Hours

References

  • Title : Analysis and stability of atropine sulfate and scopolamine hydrobromide. 1. Qualitative detection of alkaloids in the presence of their decomposition products. Source : PubMed (PMID: 7146071) URL :[Link]

  • Title : Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food Source : Food Control (IRTA Repository) URL :[Link]

Sources

Technical Support Center: Troubleshooting the Characterization of Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Center. Bicyclic compounds—ranging from small bridged or fused organic molecules to complex bicyclic peptides—present unique analytical challenges. Their constrained geometries, transannular interactions, and complex fragmentation pathways frequently confound standard NMR and LC-MS/MS workflows.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the causality behind analytical anomalies and provide self-validating experimental protocols to ensure absolute scientific integrity in your structural characterizations.

Module 1: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 1: I am trying to assign the stereochemistry of a bridged bicyclic compound, but I am missing expected NOESY cross-peaks. Why?

Root Cause: In rigid bridged bicyclic systems (e.g., bicyclo[2.2.1]heptanes), the dihedral angles between adjacent protons can be close to 90°. According to the Karplus equation, this orthogonal arrangement results in near-zero 3J scalar coupling. Furthermore, rigid backbones restrict the dipole-dipole relaxation pathways necessary for Nuclear Overhauser Effect (NOE) transfer, leading to absent cross-peaks even when protons are spatially close. Solution: Do not rely solely on NOESY/ROESY for rigid bicyclic stereocenters. Instead, utilize long-range heteronuclear coupling. Heteronuclear Multiple Bond Correlation (HMBC) and HMQC-TOCSY are critical for establishing connectivities across non-protonated carbons or heteroatoms that interrupt spin systems (1)[1].

FAQ 2: My bicyclic peptide shows multiple sets of NMR signals, making the spectra overly complex. Is my sample impure?

Root Cause: Not necessarily. Bicyclic peptides, especially those synthesized with symmetrical linkers (e.g., 1,3,5-TBMB) or asymmetrical linkers (e.g., 1,2,3-TBMB), often exist as multiple stable conformational isomers in solution (2)[2]. Slow conformational exchange on the NMR timescale (such as cis/trans isomerization of proline residues or linker dynamics) results in distinct peak sets for each conformer. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the rate of conformational exchange. If the multiple peaks coalesce into a single set of time-averaged signals, the phenomenon is due to conformational dynamics, not impurities. Additionally, 2D TOCSY can help isolate the spin systems of individual isomers[2].

NMR_Troubleshooting Start Bicyclic Compound NMR Analysis CheckSignals Are signals broad or duplicated? Start->CheckSignals VT_NMR Perform VT-NMR / EXSY (Check Conformational Exchange) CheckSignals->VT_NMR Yes CheckNOE Are NOE signals missing for stereocenters? CheckSignals->CheckNOE No VT_NMR->CheckNOE Exchange Resolved HMBC Run HMBC & HMQC-TOCSY (Long-range coupling) CheckNOE->HMBC Yes (Rigid Dihedrals) Resolve Resolve 3D Structure CheckNOE->Resolve No HMBC->Resolve

Diagnostic workflow for resolving NMR signal anomalies in bicyclic compounds.

Module 2: Mass Spectrometry (LC-MS/MS) Challenges

FAQ 3: My MS/MS spectra for two different bicyclic isomers are identical. How can I differentiate them?

Root Cause: Bicyclic compounds often undergo complex gas-phase rearrangements during Collision-Induced Dissociation (CID). Because the rings are constrained, initial bond cleavage does not always result in fragmentation; the molecule may simply open into a monocyclic intermediate before secondary cleavage occurs. This leads to identical isobaric fragments for different regional isomers (3)[3]. Solution: Integrate Ion-Mobility Mass Spectrometry (IM-MS) into your workflow. IM-MS separates ions based on their collisional cross-section (CCS) in a drift tube before mass analysis, allowing for the differentiation of lasso-like or topologically distinct bicyclic isomers that share identical mass and fragmentation patterns (4)[4].

FAQ 4: How can I map the solvent-exposed regions of my bicyclic peptide when standard MS/MS fails to provide sequence coverage?

Root Cause: The dual-ring constraint prevents standard MS/MS from generating a complete ladder of b- and y-ions, leaving "blind spots" in the structural mapping. Solution: Use Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). By incubating the bicyclic peptide in D2O, solvent-exposed amide protons exchange with deuterium. The intact mass shift provides a footprint of the molecule's conformational flexibility and binding interfaces without relying on extensive backbone fragmentation (5)[5].

MS_Workflow MS1 LC-MS Analysis (Intact Mass) Isobaric Isobaric Isomers Detected? MS1->Isobaric MS2 MS/MS Fragmentation (CID/HCD) Isobaric->MS2 Yes Success Isomer Characterized Isobaric->Success No Differentiate Distinct Fragments? MS2->Differentiate IM_MS Ion-Mobility MS (IM-MS) (Separate by CCS) Differentiate->IM_MS No (Identical MS2) Differentiate->Success Yes HDX HDX-MS (Probing Solvent Accessibility) IM_MS->HDX If CCS overlaps IM_MS->Success CCS Resolved HDX->Success

LC-MS/MS and Ion-Mobility workflow for differentiating isobaric bicyclic isomers.

Module 3: Experimental Protocols

Protocol 1: 2D NMR Setup for Bicyclic Stereocenter Assignment

This protocol establishes a self-validating loop where HMBC and HMQC-TOCSY cross-verify the carbon-proton backbone.

  • Sample Preparation: Dissolve 2-5 mg of the bicyclic compound in 600 µL of a deuterated solvent with low residual water (e.g., CDCl3 or DMSO-d6) to prevent signal overlap.

  • Standard 1D & COSY: Acquire 1H, 13C, and DQF-COSY spectra to map basic adjacent spin systems.

  • HMQC-TOCSY Acquisition: Set the TOCSY mixing time to 60-80 ms. This transfers magnetization across the entire spin system before the HMQC step, allowing you to correlate a carbon atom with all protons in its spin network[1].

  • HMBC Acquisition: Optimize the long-range coupling delay for nJCH​ = 8 Hz (typically ~62.5 ms). This will reveal 2-bond and 3-bond carbon-proton connectivities, bridging the gaps left by missing NOE signals.

  • Data Processing: Overlay the HMBC and HMQC-TOCSY spectra. Use the HMBC to assign quaternary carbons at the bridgeheads, and the HMQC-TOCSY to trace the fused ring systems.

Protocol 2: IM-MS Workflow for Isobaric Bicyclic Peptides
  • Sample Introduction: Infuse the sample via Electrospray Ionization (ESI) at a flow rate of 3-5 µL/min.

  • Ion Mobility Separation: Apply a drift gas (typically Nitrogen or Helium) at a constant pressure (e.g., 3 mbar). Set the wave velocity and height to optimize the separation of compact (fast-drifting) vs. extended (slow-drifting) conformers[4].

  • Collision-Induced Dissociation (CID): Route the mobility-separated ions into the collision cell. Apply a normalized collision energy (NCE) ramp (20-40%) to generate fragments.

  • CCS Calculation: Calibrate the drift times using known polyalanine standards to calculate the exact Collisional Cross Section (CCS, in Ų) for each isomer.

Module 4: Quantitative Data Summaries

Table 1: Typical Diagnostic Parameters for Bicyclic Compound Characterization

TechniqueParameterTarget Range / ObservationDiagnostic Implication
NMR (1H) 3J Coupling Constant< 2 HzIndicates a ~90° dihedral angle, typical of rigid bridgehead protons.
NMR (VT) Coalescence Temp ( Tc​ )40°C - 80°CConfirms multiple peaks are due to slow conformational exchange rather than impurities.
IM-MS Δ CCS> 2-5% differenceSufficient difference in cross-section to resolve distinct bicyclic topoisomers.
HDX-MS Deuterium UptakeVariable (Time-dependent)Rapid uptake indicates solvent-exposed loops; slow uptake indicates a rigid/buried core.

References

  • Application of HMBC and HMQC-TOCSY NMR methods to assign the structures of bicyclic-peptide mimetics Source: Experts@Minnesota URL
  • Accessing diverse bicyclic peptide conformations using 1,2,3-TBMB as a linker Source: ChemRxiv URL
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification Source: IntechOpen URL
  • A Lasso-Inspired Bicyclic Peptide: Synthesis, Structure and Properties Source: PubMed URL
  • Discovery and Characterization of a Bicyclic Peptide (Bicycle)

Sources

Validation & Comparative

1H and 13C NMR assignment for 9-Azabicyclo[3.3.1]nonan-3-ol

Comparative Guide to Structural Elucidation: 1 H and 13 C NMR Assignment Strategies for 9-Azabicyclo[3.3.1]nonan-3-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Experimental Validation, and Stereochemical Assignment

Executive Summary

9-Azabicyclo[3.3.1]nonan-3-ol (granatan-3-ol) and its N-substituted derivatives form the core skeleton of numerous bioactive alkaloids and synthetic pharmaceuticals targeting 5-HT 3​ and muscarinic receptors 1. However, the rigid bicyclic framework presents severe analytical challenges. This guide objectively compares standard 1D NMR, advanced 2D NMR suites, and computational Density Functional Theory (DFT) predictions to establish a self-validating protocol for the unambiguous assignment of this complex bicyclic system.

Structural Context & Analytical Challenges

The [3.3.1] nonane system typically adopts a rigid twin-chair conformation. This topological constraint forces the methylene protons at C2, C4, C6, and C8 to become highly diastereotopic. Because the axial and equatorial protons experience vastly different magnetic environments, they exhibit distinct chemical shifts and complex geminal ( 2J ) and vicinal ( 3J ) coupling constants.

The Causality of Signal Overlap: Consequently, the 1.4–2.8 ppm region in the 1 H NMR spectrum becomes a heavily overlapping multiplet "roofing" nightmare. Relying solely on 1D 1 H NMR for structural or stereochemical assignment is a high-risk strategy that frequently leads to misassignment in drug development pipelines.

Methodology Comparison: 1D vs. 2D NMR vs. Computational Prediction

To resolve the granatane skeleton, analytical scientists must choose between rapid 1D screening, comprehensive 2D elucidation, or advanced computational modeling.

Quantitative Performance Comparison
Analytical Feature1D NMR ( 1 H, 13 C)2D NMR Suite (COSY, HSQC, HMBC)Computational NMR (DFT)
Primary Utility Rapid purity check; identifying C3-OH and bridgehead carbons.Unambiguous skeletal connectivity and proton resolution.Resolving N-inversion dynamics and conformer populations.
Aliphatic Resolution Poor (heavy overlap at 1.4–2.8 ppm).Excellent (dispersion via 13 C dimension in HSQC).N/A (Predictive model).
Stereochemical Assignment Weak (relies on ambiguous 3J couplings).Strong (NOESY differentiates endo/exo isomers).Excellent when paired with experimental inverse-gated 13 C.
Time Investment Low (< 15 mins).Medium (2–4 hours).High (Requires high-level basis sets).
Experimental vs. Computational (DFT) NMR

A hidden complexity in 9-azabicyclo[3.3.1]nonan-3-ol derivatives is the rapid N-inversion between axial and equatorial N-substituents. Standard room-temperature NMR provides a time-averaged spectrum. Recent studies demonstrate that combining low-temperature NMR with DFT calculations (specifically the BH&HLYP/cc-pVDZ method) is superior to standard 1D NMR for determining the exact distribution of N-methyl invertomers in solution 2. While experimental NOESY confirms the C3-hydroxyl stereochemistry (endo vs exo), DFT is necessary to validate the thermodynamic stability of the nitrogen's stereocenter.

Reference Experimental Data

To anchor your assignments, the following table provides verified 13 C NMR chemical shifts for the granatane framework, utilizing the N-benzyl derivative as a standardized reference model 3.

Position 13 C Chemical Shift (ppm)Assignment Logic & Causality
C3 (CH-OH) 64.1Highly deshielded by the electronegative hydroxyl oxygen.
C1, C5 (Bridgeheads) 49.8Deshielded by the adjacent N9 nitrogen atom.
C2, C4 (CH 2​ ) 35.6Adjacent to the hydroxyl-bearing carbon; distinct from C6/C8.
C6, C8 (CH 2​ ) 25.2Aliphatic backbone, shielded relative to C2/C4.
C7 (CH 2​ ) 14.7Highly shielded, characteristic of the [3.3.1] bridge opposite the heteroatom.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step protocol utilizes sequential verification—each NMR experiment confirms the findings of the previous one.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of the 9-azabicyclo[3.3.1]nonan-3-ol derivative in 0.6 mL of CDCl 3​ (use CD 3​ OD for hydrohalide salts to prevent exchange broadening).

  • Filter the sample through a glass wool plug to remove paramagnetic particulate impurities, which artificially broaden the sensitive diastereotopic signals.

Step 2: 1D Acquisition & Anchor Identification
  • Acquire a standard 1 H spectrum (16 scans) and a 13 C{1H} spectrum (1024 scans).

  • Self-Validation Check: Locate the C3 carbon (~64 ppm) and the C1/C5 bridgehead carbons (~49–53 ppm). If these anchor points are missing, the bicyclic core is compromised or degraded.

Step 3: 2D Connectivity Mapping
  • HSQC: Map all protons to their directly attached carbons. This separates the heavily overlapped C2/C4 (~35 ppm) and C6/C8 (~25 ppm) protons along the much wider carbon axis.

  • COSY: Trace the continuous spin system starting from the distinct C3-H (multiplet, ~3.9–4.2 ppm) outward to the adjacent C2/C4 protons.

  • HMBC: Verify the skeleton by observing 3JCH​ correlations from the highly shielded C7 protons (~14–17 ppm) to the C1/C5 bridgeheads, definitively proving the [3.3.1] connectivity across the nitrogen gap.

Step 4: Stereochemical Assignment via NOESY
  • Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Analyze the spatial correlations of the C3-H proton to determine if the hydroxyl group is endo ( α ) or exo ( β ) 4.

Visualizing the Analytical Workflows

NMR_WorkflowStart1H & 13C 1D NMRIdentify C3-OH & BridgeheadsCOSY1H-1H COSYTrace Spin SystemsStart->COSY Overcome Aliphatic OverlapHSQC1H-13C HSQCAssign Direct C-H PairsCOSY->HSQC Resolve Protons via 13CHMBC1H-13C HMBCLink Quaternary/Long-RangeHSQC->HMBC Prove Skeleton ConnectivityNOESY2D NOESYDetermine Endo/Exo & N-MeHMBC->NOESY Assign StereochemistryFinalComplete 3DStructural AssignmentNOESY->Final Cross-Validation

Workflow for the 2D NMR structural elucidation of bicyclic granatane systems.

NOESY_LogicC3HC3-H Signal(approx. 3.9-4.2 ppm)EndoEndo-Isomer (alpha)C3-H is EquatorialC3H->Endo If Granatan-3-alpha-olExoExo-Isomer (beta)C3-H is AxialC3H->Exo If Granatan-3-beta-olNOE1Strong NOE toC2/C4 Equatorial ProtonsEndo->NOE1 Equatorial-Equatorial ProximityNOE2Strong NOE toC2/C4 Axial Protons & C7Exo->NOE2 Axial-Axial (1,3-diaxial) Proximity

NOESY logic for differentiating endo and exo isomers of granatan-3-ol.

References

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. Journal of Medicinal Chemistry (ACS). 1

  • Determination of the N-methyl stereochemistry in tropane and granatane derivatives in solution: A computational and NMR spectroscopic study. Tetrahedron. 2

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. 3

  • Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis. Journal of Natural Products (ACS). 4

Advanced Mass Spectrometry Analysis of 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex, bridged bicyclic scaffolds, the accurate quantification and structural characterization of compounds like 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (also known as norgranatanol hydrochloride) have become critical. This compound features a highly polar granatane skeleton containing both a secondary amine and a secondary hydroxyl group. Because it is formulated as a stable hydrochloride salt, its physicochemical properties present unique challenges for mass spectrometry (MS).

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact (GC-EI-MS), providing researchers with field-proven, self-validating protocols and the mechanistic causality behind each analytical choice.

Physicochemical Profiling & Analytical Challenges

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (C₈H₁₆ClNO) has a free base monoisotopic mass of 141.115 Da [1]. The presence of the hydrochloride salt means the molecule has effectively zero vapor pressure and high aqueous solubility.

The Core Analytical Challenge:

  • Thermal Instability in GC: Direct injection of the salt into a high-temperature GC inlet leads to thermal degradation and non-volatility.

  • Chromatographic Tailing: The active hydrogens on the secondary amine (N-H) and hydroxyl (O-H) groups strongly interact with residual silanols on both LC and GC stationary phases.

  • Matrix Suppression: On standard reversed-phase C18 columns, this highly polar molecule elutes in the void volume, co-eluting with matrix salts and causing severe ESI ion suppression.

Comparative Analysis of MS Modalities

To overcome these challenges, analysts must choose between soft ionization (ESI) of the intact salt or hard ionization (EI) of a derivatized free base.

Performance MetricLC-ESI-MS/MS (Targeted Quantitation)GC-EI-MS (Structural Elucidation)LC-APCI-MS (Alternative)
Analyte State Intact Hydrochloride SaltFree-based & Di-TMS DerivatizedNeutral Free-base
Ionization Mechanism Soft (Solution-phase Protonation)Hard (70 eV Electron Impact)Soft (Corona Discharge)
Primary Precursor Ion [M+H]⁺ (m/z 142.12)M⁺• (m/z 285, Di-TMS)[M+H]⁺ (m/z 142.12)
Sample Preparation Direct Dilution (10 mins)LLE + Derivatization (60 mins)Direct Dilution (Basic pH)
Chromatography HILIC (Orthogonal Retention)Capillary GC (DB-5MS)Reversed-Phase (High pH)
Sensitivity (LOD) Low Picogram (pg)Mid Nanogram (ng)High Picogram (pg)
Primary Application High-throughput PK/PD assaysImpurity profiling & library matchingNon-polar matrix analysis
Mechanistic Workflows & Protocols

The following workflows illustrate the divergent paths required to successfully analyze this bicyclic amine.

Workflow cluster_ESI LC-ESI-MS/MS (Preferred Quantitation) cluster_GC GC-EI-MS (Structural Elucidation) Start 9-Azabicyclo[3.3.1]nonan-3-ol HCl (Solid Salt) Prep1 Dilute in 50:50 MeOH:H2O + 0.1% Formic Acid Start->Prep1 Prep2 Alkaline Free-Basing (1M NaOH + EtOAc) Start->Prep2 LC HILIC Chromatography (Retains Polar Amines) Prep1->LC ESI ESI(+) Ionization Soft Protonation LC->ESI Detect1 [M+H]+ m/z 142.1 ESI->Detect1 Deriv Di-TMS Derivatization (BSTFA + 1% TMCS) Prep2->Deriv GC Capillary GC (DB-5MS Column) Deriv->GC Detect2 EI (70 eV) Fragmentation M+ m/z 285 GC->Detect2

Analytical workflow comparison for 9-Azabicyclo[3.3.1]nonan-3-ol HCl using LC-ESI vs GC-EI.
3.1 LC-ESI-MS/MS Protocol (The Gold Standard)

Causality: Because the compound is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized instead of C18. HILIC retains the polar granatane skeleton, ensuring it elutes past the void volume to prevent matrix suppression. Formic acid is added to force the secondary amine into a fully protonated state, maximizing ESI(+) efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Dilute 1.0 mg of the hydrochloride salt in 1.0 mL of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 30 seconds.

  • Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, ramp to 50% B over 4 minutes to elute the highly polar analyte.

  • MS Parameters: Positive ESI mode. Capillary Voltage: 3.0 kV; Desolvation Temp: 400°C; Source Temp: 150°C.

  • Validation Check: Monitor the m/z 142.1 → 124.1 transition. The system is self-validating if the signal-to-noise (S/N) ratio exceeds 10:1 at the Lower Limit of Quantitation (LLOQ) and peak asymmetry is between 0.9 and 1.2.

3.2 GC-EI-MS Protocol (The Structural Workhorse)

Causality: To survive the GC inlet, the salt must be neutralized to its free base [2]. However, the free base contains active N-H and O-H bonds that cause severe peak tailing. Derivatization with BSTFA + 1% TMCS replaces these active hydrogens with trimethylsilyl (TMS) groups, increasing the mass by 144 Da (forming a di-TMS derivative, MW 285), lowering the boiling point, and ensuring sharp chromatographic peaks.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 1.0 mg of the salt in 500 µL of 1M aqueous NaOH. Extract with 1.0 mL of Ethyl Acetate. Vortex and centrifuge at 5000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a GC vial and evaporate to complete dryness under a gentle stream of N₂ gas.

  • Derivatization: Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of anhydrous Pyridine (acting as an acid scavenger). Incubate at 70°C for 30 minutes.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • GC Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Validation Check: The presence of the m/z 285 molecular ion confirms successful di-TMS derivatization. Absence of the m/z 213 (mono-TMS) peak validates reaction completeness.

Fragmentation Dynamics & Causality

Understanding the collision-induced dissociation (CID) pathways of granatane alkaloids is essential for MRM method development [3].

Fragmentation Parent Protonated Precursor [M+H]+ m/z 142.12 Frag1 Water Loss Fragment [M+H - H2O]+ m/z 124.11 Parent->Frag1 CID (-18 Da) Frag2 Ammonia Loss Fragment [M+H - NH3]+ m/z 125.09 Parent->Frag2 CID (-17 Da) Ring1 Ring Cleavage m/z 82.0 Frag1->Ring1 Bicyclic Cleavage Ring2 Ring Cleavage m/z 96.0 Frag1->Ring2 Bicyclic Cleavage

ESI-MS/MS collision-induced dissociation (CID) pathways for 9-Azabicyclo[3.3.1]nonan-3-ol.

Mechanistic Breakdown:

  • Protonation Site: In ESI(+), the highly basic secondary nitrogen at the 9-aza position acts as the primary protonation site, yielding the stable [M+H]⁺ ion at m/z 142.12.

  • Primary Neutral Loss: Application of low collision energy (15 eV) triggers the facile elimination of the 3-hydroxyl group as water (-18 Da), producing the dominant m/z 124.11 product ion. This is the most reliable transition for quantitation.

  • Secondary Cleavage: Higher collision energies (25-30 eV) force the cleavage of the bridged granatane ring system. The loss of the bridgehead carbons results in pyrrolidine-like and piperidine-like remnants at m/z 82.0 and m/z 96.0. These transitions serve as excellent qualifier ions to ensure assay specificity.

References
  • Title: 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride - PubChemLite Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Preparation of ABNO on Scale and Analysis by Quantitative Paramagnetic NMR Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis Source: Journal of Natural Products (ACS Publications) URL: [Link]

A Comparative Guide to HPLC Method Development for 9-Azabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the analysis of 9-azabicyclo[3.3.1]nonane derivatives. These compounds, integral to numerous pharmaceuticals like the antiemetic Granisetron, present unique analytical challenges due to their basicity and polarity. We will explore various column chemistries and mobile phase strategies, supported by experimental data, to guide researchers, scientists, and drug development professionals in creating robust and reliable analytical methods.

The Core Analytical Challenge: Basicity and Peak Tailing

The primary obstacle in the chromatography of 9-azabicyclo[3.3.1]nonane derivatives is their basic amine functionality. On traditional silica-based reversed-phase columns (e.g., C18), these basic groups can interact ionically with acidic residual silanol groups (Si-OH) on the silica surface.[1][2] This secondary interaction, in addition to the desired hydrophobic retention, leads to a phenomenon known as peak tailing, where the peak shape is asymmetrical and drawn out.[1][2] Peak tailing compromises resolution, reduces quantification accuracy, and degrades overall method reliability.[1]

Diagram 1: Analyte-Silanol Interaction

The following diagram illustrates the fundamental cause of peak tailing for basic compounds on traditional silica-based stationary phases. The protonated basic analyte interacts with deprotonated, anionic silanol groups, causing undesirable secondary retention.

cluster_0 Silica Surface cluster_1 Mobile Phase Silica Si-O-Si-O-Si Silanol Si-O⁻ Anionic Silanol Group Analyte { R-NH₃⁺ | Protonated Basic Analyte} Analyte:f0->Silanol:f0 Ionic Interaction (Causes Peak Tailing)

Caption: Undesirable ionic interaction leading to peak tailing.

Comparative Analysis of Chromatographic Strategies

To overcome these challenges, several HPLC strategies can be employed. The choice depends on the specific properties of the analyte, the required sensitivity, and the sample matrix. We will compare three primary approaches: traditional reversed-phase with mobile phase modifiers, modern base-deactivated reversed-phase columns, and alternative stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC).

Historically, chromatographers have used mobile phase additives to mitigate peak tailing on older, "Type A" silica columns.[3]

  • Low pH Mobile Phase: Operating at a low pH (typically 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing ionic interactions with the basic analyte.[3][4] This is often achieved with phosphate or formate buffers.[3][5]

  • Competing Base: Adding a "silanol suppressor" like triethylamine (TEA) to the mobile phase can also be effective.[1][3] The TEA, being a strong base, preferentially interacts with the active silanol sites, effectively masking them from the analyte.[3]

While functional, these approaches have drawbacks. Low pH can be detrimental to column lifetime unless specifically designed low-pH stable columns are used, and TEA can suppress ionization in mass spectrometry (MS) detectors and may shorten column life.[3][5]

Advances in silica manufacturing and bonding chemistry have led to high-purity, "Type B" silica columns with significantly reduced metal content and fewer accessible silanol groups.[1] Furthermore, exhaustive "end-capping" techniques are used to chemically convert most residual silanols into less polar groups, further reducing unwanted interactions.[4]

These columns provide excellent peak shapes for basic compounds even at mid-range pH without the need for aggressive mobile phase additives. The European Pharmacopoeia (Ph. Eur.) monograph for Granisetron Hydrochloride, for example, specifies a base-deactivated end-capped octadecylsilyl silica gel column.[6]

For highly polar 9-azabicyclo[3.3.1]nonane derivatives that show poor retention on reversed-phase columns, alternative chromatographies are powerful options.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[7][9] This technique is ideal for retaining and separating polar and charged molecules that elute in the void volume in reversed-phase.[8][10]

  • Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with both hydrophobic (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[11][12] This allows for multiple, tunable retention mechanisms on a single column.[13][14][15] By adjusting mobile phase pH and ionic strength, the separation can be optimized to retain a wide range of compounds, including polar and charged analytes, making it highly suitable for complex pharmaceutical analyses.[11][12][13]

Performance Comparison: A Data-Driven Overview

The following table summarizes typical performance characteristics for the analysis of a representative 9-azabicyclo[3.3.1]nonane derivative, Granisetron, using different HPLC strategies. Data is synthesized from various published methods.[16][17][18]

StrategyColumn ExampleMobile PhaseKey Performance Metrics
Reversed-Phase (Low pH) Waters XBridge C18, 3.5 µmAcetonitrile : 0.025 M KH₂PO₄ (pH 2.0) (20:80 v/v)[16]Resolution (Rs): > 2 between parent and degradants. Peak Shape: Acceptable, Tailing Factor (Tf) often > 1.2. Run Time: ~10-15 min.
Reversed-Phase (Base-Deactivated) Phenomenex Gemini-NX C18, 5 µmAcetonitrile : 0.01 M NaH₂PO₄ (pH 7.5) (20:80 v/v)[17]Resolution (Rs): > 3.5. Peak Shape: Excellent, Tf typically < 1.5. Run Time: ~10 min.
HILIC Waters ACQUITY UPLC BEH HILIC, 1.7 µmAcetonitrile : 10 mM Ammonium Formate (pH 3.0) (90:10 v/v)Retention: Strong retention for polar analytes. Peak Shape: Generally sharp and symmetrical. MS Compatibility: Excellent due to high organic mobile phase.
Experimental Protocol: A Recommended Stability-Indicating Method

This section provides a detailed protocol for a stability-indicating HPLC method for Granisetron, adapted from validated methods and pharmacopeial guidelines.[6][19] This method utilizes a modern, base-deactivated reversed-phase column for robust performance.

Objective: To quantify Granisetron Hydrochloride and separate it from potential process impurities and degradation products.

1. Materials and Reagents:

  • Granisetron Hydrochloride Reference Standard (e.g., Ph. Eur. CRS)

  • HPLC-grade Acetonitrile

  • Potassium Dihydrogen Phosphate (KH₂PO₄), analytical grade

  • Orthophosphoric Acid, analytical grade

  • HPLC-grade Water

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV or Diode Array Detector (DAD)

  • Column: Base-deactivated, end-capped octadecylsilyl silica gel for chromatography, 5 µm, 250 x 4.6 mm (e.g., Phenomenex Luna C18(2), Agilent Zorbax Eclipse Plus C18)

  • Mobile Phase: Prepare a 0.05 M KH₂PO₄ buffer. Adjust pH to 3.0 with orthophosphoric acid. Mix buffer and acetonitrile in a ratio of 70:30 (v/v).[18] Filter and degas.

  • Flow Rate: 1.0 mL/min[18]

  • Column Temperature: 40 °C[6]

  • Detection Wavelength: 301 nm[18]

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes (or twice the retention time of Granisetron)[6]

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of Granisetron HCl RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 20 µg/mL): Dilute 10.0 mL of the Standard Stock Solution to 100.0 mL with the mobile phase.

  • Sample Solution: Prepare a solution of the drug product in mobile phase to obtain a theoretical concentration of 20 µg/mL of Granisetron. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

4. System Suitability Test (SST):

  • Inject the working standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

    • Tailing Factor (Tf) for the Granisetron peak: ≤ 2.0[6]

    • Theoretical Plates (N): ≥ 2000

5. Analysis:

  • Inject the standard and sample solutions in sequence.

  • Calculate the amount of Granisetron in the sample by comparing the peak area with that of the standard.

Diagram 2: HPLC Method Development Workflow

This flowchart outlines a logical progression for developing a robust HPLC method for challenging basic compounds like 9-azabicyclo[3.3.1]nonane derivatives.

A 1. Analyte Characterization (pKa, logP, Solubility) B 2. Initial Column & Phase Screening A->B C Reversed-Phase (Base-Deactivated C18) B->C D HILIC (Amide, Silica) B->D E Mixed-Mode (RP/Cation Exchange) B->E F 3. Mobile Phase Optimization (pH, Buffer, % Organic) C->F Good Retention & Peak Shape? D->F Poor RP Retention? E->F Complex Mixture? G 4. Method Fine-Tuning (Gradient, Temp, Flow Rate) F->G H 5. System Suitability & Validation (ICH Guidelines) G->H

Caption: A systematic workflow for HPLC method development.

Conclusion and Recommendations

The successful HPLC analysis of 9-azabicyclo[3.3.1]nonane derivatives hinges on effectively managing the secondary interactions caused by their basic nature.

  • For routine quality control and impurity profiling of moderately polar derivatives like Granisetron, modern, base-deactivated reversed-phase C18 columns offer the best combination of performance, robustness, and ease of use.[1][6] Operating at a slightly acidic pH (e.g., 3.0) is often sufficient to ensure excellent peak symmetry and resolution.[18]

  • For derivatives that are highly polar and poorly retained in reversed-phase, HILIC is the recommended alternative. It provides superior retention and is highly compatible with mass spectrometry, which is advantageous for metabolite identification and trace-level quantification.[7][8]

  • Mixed-mode chromatography presents a powerful, albeit more complex, option for separating mixtures containing the active pharmaceutical ingredient (API), counter-ions, and polar impurities in a single run.[13][15]

Ultimately, the choice of method should be guided by a systematic development approach, starting with analyte characterization and proceeding through column screening and mobile phase optimization, as outlined in the workflow diagram. Validation according to ICH guidelines is a mandatory final step to ensure the method is fit for its intended purpose.[19]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • (PDF) Mixed-Mode Chromatography.
  • How can I prevent peak tailing in HPLC?.
  • Mixed-Mode Chromatography—A Review.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Mixed-mode chromatography in pharmaceutical and biopharmaceutical applic
  • A Short Note on Applications of Mixed Mode Chromatography in Pharmaceutics. Prime Scholars.
  • Perspective Chapter: Mixed-Mode Chrom
  • Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Prepar
  • The Evolution of LC Troubleshooting: Str
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Application Note: Development of a Stability-Indicating HPLC Assay for Granisetron. Benchchem.
  • An HPLC Method for the Determination of Granisetron in Guinea Pig Plasma.
  • HILIC. Dr. Maisch.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific - UK.
  • Development and validation of new RP-HPLC method for the estimation of granisetron hydrochloride in bulk and pharmaceutical dosage form.
  • Pharmacokinetic study of granisetron in human plasma measured by UPLC-MS/MS and its use in healthy Chinese subjects.
  • Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.
  • Granisetron European Pharmacopoeia (EP) Reference Standard 107007-99-8. Sigma-Aldrich.
  • GRANISETRON HYDROCHLORIDE Granisetroni hydrochloridum.

Sources

Objective Comparison Guide: Endo vs. Exo Isomers of 9-Azabicyclo[3.3.1]nonan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

9-Azabicyclo[3.3.1]nonan-3-ol , commonly known as granatanol, is a conformationally rigid bicyclic alkaloid skeleton that serves as a critical intermediate in the synthesis of neuroactive pharmaceuticals, including 5-HT3 receptor antagonists and monoamine reuptake inhibitors[1]. The spatial orientation of the C3-hydroxyl group—either endo or exo—profoundly dictates the molecule's three-dimensional conformation, receptor binding affinity, and downstream synthetic utility.

This guide provides an in-depth, objective comparison of the endo and exo isomers, detailing their conformational dynamics, self-validating stereoselective synthesis protocols, and physicochemical properties.

Conformational Dynamics & Structural Logic

The 9-azabicyclo[3.3.1]nonane system consists of two fused six-membered piperidine rings. The stereochemistry at the C3 position forces the molecule to adopt specific conformations to minimize internal steric strain[2].

  • The Exo-Isomer : Adopts a highly stable twin-chair (chair-chair) conformation. The exo-hydroxyl group occupies an equatorial-like position, avoiding any significant steric clashes with the rest of the bicyclic framework[2].

  • The Endo-Isomer : If the endo-isomer were to remain in a chair-chair conformation, the endo-hydroxyl group at C3 would suffer severe transannular steric interactions (a γ -gauche 1,3-diaxial-like clash) with the endo-hydrogen at C7. To relieve this thermodynamic penalty, the substituted ring undergoes a spontaneous conformational flip, resulting in a stable boat-chair conformation [2][3].

Conformational_Logic Granatanol 9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol) Exo Exo-Isomer (Thermodynamic Product) Granatanol->Exo Endo Endo-Isomer (Kinetic Product) Granatanol->Endo CC_Exo Chair-Chair Conformation Stable, no steric clash Exo->CC_Exo CC_Endo Chair-Chair Conformation Severe transannular strain (C3-OH vs C7-H) Endo->CC_Endo Initial State BC_Endo Boat-Chair Conformation Strain relieved CC_Endo->BC_Endo Ring Flip

Conformational adaptation of Granatanol isomers to relieve transannular steric strain.

Stereoselective Synthesis Protocols

Differentiating between the endo and exo isomers during synthesis requires manipulating the reaction conditions to favor either kinetic or thermodynamic control during the reduction of the 9-azabicyclo[3.3.1]nonan-3-one precursor.

Protocol A: Synthesis of Endo-9-azabicyclo[3.3.1]nonan-3-ol (Kinetic Control)

Historically, sodium borohydride (NaBH4) in methanol has been used to yield the endo-isomer[1]. However, modern scalable protocols utilize Ruthenium-catalyzed hydrogenation for superior yield, atom economy, and >99% stereoselectivity[4].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable alcoholic solvent (e.g., methanol or ethanol).

  • Catalyst Addition : Introduce a Ruthenium complex catalyst to the reaction vessel.

  • Hydrogenation : Pressurize the reactor with hydrogen (H2) gas and maintain stirring at the optimized temperature until hydrogen uptake ceases.

  • Purification : Filter the reaction mixture to remove the catalyst, then concentrate the filtrate in vacuo to yield the endo-isomer.

Causality of Experimental Choice : The bulky Ru-catalyst and hydride source approach the ketone from the less sterically hindered exo face. Consequently, the hydride is delivered from the exo face, stereoselectively pushing the resulting hydroxyl group into the endo position. This kinetic control avoids the higher activation energy required to attack the shielded endo face[1][4].

Protocol B: Synthesis of Exo-9-azabicyclo[3.3.1]nonan-3-ol (Thermodynamic Control)

To obtain the exo-isomer, dissolving metal reduction is employed. This method allows the intermediate to equilibrate to the more thermodynamically stable equatorial-like alcohol[5].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in 1-pentanol.

  • Reflux Initiation : Heat the solution to reflux temperature (approx. 136 °C).

  • Metal Addition : Carefully add Sodium (Na) metal portionwise to the refluxing solution.

  • Reaction Maintenance : Continue heating at reflux for 2 hours, then cool to ambient temperature.

  • Workup : Quench the reaction with 5N aqueous HCl. Separate the aqueous layer, wash with diethyl ether, and basify with 10N aqueous KOH to pH 8.

  • Extraction : Extract the aqueous mixture with dichloromethane, dry the organic phase over Na2SO4, and concentrate in vacuo to isolate the exo-isomer as a brown oil.

Causality of Experimental Choice : Dissolving metal reduction proceeds via a single-electron transfer mechanism, generating a radical anion. The high temperature and reversible nature of the protonation steps allow the intermediate to equilibrate to the lowest-energy conformation. The exo-isomer (chair-chair) is thermodynamically favored over the sterically strained endo-isomer, resulting in high exo selectivity[5].

Synthesis_Workflow Ketone 9-Benzyl-9-azabicyclo [3.3.1]nonan-3-one Path1 Ru-Catalyst / H2 or NaBH4 Ketone->Path1 Kinetic Control Path2 Na metal / 1-Pentanol (Reflux) Ketone->Path2 Thermodynamic Control EndoProd Endo-Isomer (>99% Selectivity) Path1->EndoProd ExoProd Exo-Isomer (Thermodynamic) Path2->ExoProd

Stereoselective synthesis workflows dictating kinetic vs. thermodynamic control.

Quantitative Data & Spectroscopic Comparison

Differentiating the isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. In 1 H NMR, the coupling constants ( J ) of the H3 proton reveal the conformation. The exo-isomer exhibits a triple triplet (septet-like) due to large axial-axial and axial-equatorial couplings in the chair conformation[2]. The endo-isomer shows a narrower multiplet characteristic of the boat-chair form, and its C7 carbon is sterically shielded by approximately 5 ppm upfield in 13 C NMR due to γ -gauche interactions[3].

Table 1: Stereoselective Synthesis Performance
MethodTarget IsomerControl TypeReagentsTypical YieldSelectivity (Endo:Exo)
Ruthenium Hydrogenation EndoKineticRu-complex, H 2​ , MeOH>99.0%99.3 : 0.7
Borohydride Reduction EndoKineticNaBH 4​ , MeOH~80-85%High Endo
Dissolving Metal Reduction ExoThermodynamicNa metal, 1-Pentanol~96.0%High Exo
Table 2: Physicochemical & Spectroscopic Properties
PropertyEndo-IsomerExo-Isomer
Dominant Conformation Boat-ChairChair-Chair
C3-Hydroxyl Orientation Axial-like (in boat)Equatorial-like
Transannular Strain Relieved via ring flipMinimal (Highly Stable)
1 H NMR (H3 proton) Narrow multipletTriple triplet (septet-like), J≈10.5,6.5 Hz
13 C NMR (C7 shift) Shielded (~5 ppm upfield)Standard chemical shift

References

  • Benchchem - Endo-9-azabicyclo[3.3.1]nonan-3-ol | 504-12-1 | Benchchem.
  • European Patent Office (EP3042902A1) - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative.
  • European Patent Office (EP1934212A1) - 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.
  • Journal of Medicinal Chemistry (ACS Publications) - Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors.
  • The Journal of Organic Chemistry (1975) - Carbon-13 NMR Spectroscopy of the Granatanine System.

Sources

Comparison of 9-azabicyclo[3.3.1]nonane and 8-azabicyclo[3.2.1]octane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide: 9-Azabicyclo[3.3.1]nonane vs. 8-Azabicyclo[3.2.1]octane Scaffolds in Drug Design

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, selecting the optimal bridged bicyclic core is a critical decision that dictates a drug's pharmacokinetic and pharmacodynamic destiny. The 8-azabicyclo[3.2.1]octane (tropane) and 9-azabicyclo[3.3.1]nonane (granatane) scaffolds represent two of the most privileged structures in neuropharmacology and systemic drug design.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the structural causality behind their performance, summarizing quantitative binding data, and providing self-validating experimental protocols for their evaluation.

Structural Dynamics and Pharmacological Causality

The fundamental difference between these two scaffolds lies in a single methylene unit, yet this seemingly minor structural divergence profoundly impacts receptor binding and metabolic stability.

  • 8-Azabicyclo[3.2.1]octane (Tropane): This scaffold is characterized by a highly rigid, compact conformation[1]. It is the classical core found in natural alkaloids like cocaine and atropine. Its rigid three-dimensional geometry perfectly mimics key pharmacophores required for binding to monoamine transporters (MATs) and muscarinic acetylcholine receptors. However, this rigidity can sometimes limit target selectivity, leading to off-target effects[2].

  • 9-Azabicyclo[3.3.1]nonane (Granatane): Expanding the ring system by one carbon creates a homologous azanonane core[2]. This expansion loosens the extreme rigidity of the tropane system, introducing macrocyclic stereocontrol[2]. The causality here is critical: the slightly larger, more flexible granatane core alters the spatial orientation of substituents (such as phenyl rings or ester groups). This modified trajectory allows granatanes to fit into distinct receptor sub-pockets, often shifting selectivity (e.g., away from the Dopamine Transporter towards the Serotonin Transporter) or altering the drug's metabolic degradation rate[2]. For instance, substituting a tropane core with a granatane core in neuromuscular blocking agents yields compounds with an ultrashort onset and duration of action due to altered pharmacokinetic profiles[3].

ScaffoldComparison Core Azabicyclic Scaffolds in Drug Design Tropane 8-azabicyclo[3.2.1]octane (Tropane) Core->Tropane Granatane 9-azabicyclo[3.3.1]nonane (Granatane) Core->Granatane Tropane_Prop Rigid, compact. High DAT/SERT affinity. Standard anticholinergic core. Tropane->Tropane_Prop Granatane_Prop Expanded ring (+1 CH2). Altered stereocontrol. Ultrashort pharmacokinetic profile. Granatane->Granatane_Prop Target1 Monoamine Transporters (DAT/SERT/NET) Tropane_Prop->Target1 Target2 Novel Targets (NAAA, Sigma-2, AChE) Tropane_Prop->Target2 Granatane_Prop->Target1 Modulates selectivity Granatane_Prop->Target2 High affinity binding

Caption: Structural divergence and pharmacological targeting of tropane vs. granatane scaffolds.

Target-Specific Performance Comparison

Monoamine Transporters (DAT, SERT, NET)

Tropane derivatives (phenyltropanes) are the gold standard for Dopamine Transporter (DAT) inhibition. Compounds like β-CIT exhibit sub-nanomolar affinity for SERT and low-nanomolar affinity for DAT[2]. When the scaffold is extended to the 9-azabicyclo[3.3.1]nonane system, the binding requirements at MATs are fundamentally altered. The azanonane analogs demonstrate that loosening the flexibility of the ring system can be leveraged to engineer SERT-selective compounds, mitigating the high addiction liability associated with exclusive DAT blockade[2].

Emerging Therapeutic Targets

Beyond classical transporters, both scaffolds are being heavily repurposed:

  • NAAA Inhibition: Constraining a piperidine ring into the rigid 8-azabicyclo[3.2.1]octane core led to the discovery of ARN19689, a highly potent (IC50 = 0.042 µM) non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), demonstrating the tropane scaffold's utility in anti-inflammatory drug design[4].

  • Sigma-2 and Alzheimer's Targets: The granatane scaffold has shown exceptional promise in novel CNS targets. Granatane derivatives like WC-59 exhibit sub-nanomolar affinity (Ki = 0.82 nM) for Sigma-2 receptors[5]. Furthermore, coupling a granatane scaffold with a triazole ring has successfully generated dual inhibitors for Acetylcholinesterase (AChE) and β-Secretase 1 (BACE1), offering a multifunctional approach to Alzheimer's disease[6].

Quantitative Performance Matrix

The following table summarizes the binding affinities of key derivatives, illustrating the versatility of both scaffolds across diverse biological targets.

Compound / DerivativeScaffoldPrimary TargetBinding AffinityRef
β-CIT (Iometopane) 8-azabicyclo[3.2.1]octaneSERT / DATKi = 0.46 nM / 2.80 nM[2]
Cocaine 8-azabicyclo[3.2.1]octaneDAT / SERTKi = 3320 nM / 1050 nM[2]
ARN19689 (Sulfonamide 50) 8-azabicyclo[3.2.1]octaneNAAAIC50 = 42 nM[4]
WC-59 9-azabicyclo[3.3.1]nonaneSigma-2 ReceptorKi = 0.82 nM[5]
WC-26 9-azabicyclo[3.3.1]nonaneSigma-2 ReceptorKi = 2.58 nM[5]
Granatane-Triazole Analog 9-azabicyclo[3.3.1]nonaneAChE / BACE1Active (Dual Inhibition)[6]

Advanced Experimental Methodologies

To ensure scientific integrity, the evaluation of these scaffolds must rely on robust, self-validating experimental systems. Below are the definitive protocols for synthesizing and evaluating these azabicyclic cores.

Protocol 1: Stereoselective Core Construction via Cascade Catalysis

Causality of Choice: Traditional Robinson-Schöpf condensations often yield thermodynamic mixtures with poor functional group tolerance. To synthesize highly functionalized 9-azabicyclo[3.3.1]nonanes, we utilize a Bismuth-mediated intramolecular Aza-Prins cyclization[5]. This cascade approach is chosen because it allows for the stereoselective construction of the bridged system in a single step from acyclic precursors, trapping the kinetic product and enabling late-stage diversification without isolating unstable intermediates[5].

  • Precursor Activation: Dissolve the aza-Achmatowicz rearrangement product in anhydrous dichloromethane (DCM) at -78°C under an inert argon atmosphere.

  • Lewis Acid Initiation: Slowly add Bismuth tribromide (BiBr3). Causality: BiBr3 acts dually as a Lewis acid to generate the N-acyliminium ion and as a nucleophilic bromide source to trap the resulting carbocation[5].

  • Cyclization: Allow the reaction to warm to 0°C over 2 hours. The rigid transition state of the Aza-Prins cascade dictates the exclusive formation of the endo-configuration.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO3, extract with DCM, and purify via flash chromatography to yield the functionalized 9-azabicyclo[3.3.1]nonane core.

Protocol 2: Self-Validating Radioligand Binding Assay

Causality of Choice: To accurately compare the binding affinity (Ki) of tropane vs. granatane analogs at the Dopamine Transporter (DAT), a radioligand displacement assay is required[1]. This protocol is engineered as a self-validating system by incorporating parallel Non-Specific Binding (NSB) controls and rigorous protein normalization, ensuring that any observed shift in affinity is due to the scaffold's structural mechanics, not assay artifacts.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains the osmotic balance, preserving the integrity of the synaptosomes where DAT is localized[1]. Isolate the P2 (synaptosomal) fraction via differential centrifugation (10,000 x g for 20 mins).

  • Protein Normalization: Perform a BCA Protein Assay on the P2 fraction. Validation Step: Normalizing the protein concentration ensures that the receptor density (Bmax) remains constant across all test wells, preventing false-positive affinity shifts.

  • Incubation Phase (The Self-Validating Core): Set up a 96-well plate with three distinct conditions in assay buffer (Tris-HCl, NaCl, pH 7.4):

    • Total Binding (TB): Radioligand ([³H]WIN 35,428) + Membrane.

    • Test Binding: Radioligand + Membrane + Varying concentrations of the Azabicyclic Test Compound.

    • Non-Specific Binding (NSB): Radioligand + Membrane + 10 µM Indatraline (excess unlabeled competitor). Validation Step: This isolates the background noise. Specific Binding is mathematically locked as (TB - NSB).

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: Glass fiber filters possess a net negative charge that non-specifically binds cationic radioligands. PEI neutralizes this charge, drastically reducing background noise and validating the signal-to-noise ratio.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation.

BindingAssay cluster_Incubation 3. Incubation Phase (Self-Validating) Prep 1. Membrane Preparation (0.32 M Sucrose, Centrifugation) Norm 2. Protein Normalization (BCA Assay) Prep->Norm Total Total Binding (TB) Radioligand + Buffer Norm->Total Specific Test Binding Radioligand + Scaffold Analog Norm->Specific NSB Non-Specific Binding (NSB) Radioligand + Excess Competitor Norm->NSB Filter 4. Rapid Vacuum Filtration (GF/B filters, 0.1% PEI) Total->Filter Specific->Filter NSB->Filter Analyze 5. Scintillation Counting Specific Binding = TB - NSB Filter->Analyze

Caption: Self-validating radioligand binding assay workflow for azabicyclic target evaluation.

References

  • Quaternary derivatives of granatanol diesters: potent, ultrashort acting non-depolarizing neuromuscular relaxants - PubMed (NIH). Available at:[Link][3]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC (NIH). Available at:[Link][4]

  • List of phenyltropanes - Wikipedia. Available at:[Link][2]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors - MDPI. Available at: [Link][6]

Sources

Navigating Azabicyclic Structural Elucidation: A Comparative Guide to NMR Cross-Referencing Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Azabicyclic compounds—such as tropanes, quinuclidines, and 3-azabicyclo[3.3.1]nonanes—are privileged scaffolds in neuropharmacology and infectious disease drug discovery. However, their rigid, bridged frameworks present a formidable analytical challenge. Severe spectral overlap in the aliphatic region (1.2–2.5 ppm), complex nitrogen inversion barriers, and subtle stereochemical nuances at bridgehead carbons make manual Nuclear Magnetic Resonance (NMR) interpretation highly error-prone.

To confidently assign configurations (e.g., endo vs. exo isomers), modern analytical workflows require cross-referencing experimental spectroscopic data with robust chemical literature databases. This guide objectively compares the top three software platforms for this task—ACD/Labs NMR Predictors , Mestrelab Research (Mnova) , and Wiley KnowItAll —and provides a self-validating protocol for structural elucidation.

The Causality of Azabicyclic NMR Complexity

Before evaluating the software, we must understand why azabicyclic compounds require algorithmic cross-referencing.

The biological activity of these compounds is dictated by the spatial orientation of their substituents. In NMR, the assignment of relative configuration at the bridgehead carbon atom is heavily influenced by the magnetic anisotropy of neighboring groups (such as carbonyls or the nitrogen lone pair)[1]. Traditional Nuclear Overhauser Effect (NOE) measurements often yield inconclusive results due to spin diffusion in these compact, rigid systems. Therefore, researchers must rely on subtle variations in 13 C chemical shifts and 3JH−H​ coupling constants, which can only be accurately validated by comparing them against thousands of literature-derived spectral records[2].

Platform Comparison: Algorithmic Approaches & Database Power

The efficacy of a cross-referencing tool depends on two factors: the underlying prediction algorithm and the quality of its literature database.

A. ACD/Labs NMR Predictor Suite

ACD/Labs utilizes a dual-algorithm approach combining Neural Networks (NN) and Hierarchically Ordered Spherical description of Environment (HOSE) codes[3]. HOSE codes are particularly effective for azabicycles because they map the exact topological environment of an atom up to several bond spheres. Supported by a massive database of over 2,017,000 experimental 13 C chemical shifts[4], ACD/Labs excels at predicting the subtle shift differences caused by bridgehead stereochemistry.

B. Mestrelab Mnova (Structure Elucidation / CASE)

Mnova’s Computer-Assisted Structure Elucidation (CASE) system focuses on workflow integration and signal resolution. It employs Global Spectrum Deconvolution (GSD) to mathematically separate overlapping multiplets in the crowded aliphatic regions typical of azabicyclic spectra[5]. Mnova uses a Bayesian ensemble method, blending multiple prediction algorithms to generate and rank candidate structures based on experimental 1D and 2D NMR inputs[2].

C. Wiley KnowItAll NMR Spectral Library

Wiley KnowItAll is the gold standard for raw database volume and multi-technique integration. It boasts over 1.28 million verified 1D spectra ( 1 H, 13 C, and X-NMR)[6]. KnowItAll’s strength lies in its "PredictIt" tool, which not only predicts shifts but directly links the prediction to the specific literature database records and modified HOSE codes that contributed to the value[7].

Quantitative Performance Comparison

The following table summarizes the performance of these platforms based on a benchmark study of rigid organic scaffolds, including substituted 7-azabicyclo[2.2.1]heptanes.

Feature / MetricACD/Labs NMR PredictorsMnova Structure ElucidationWiley KnowItAll
Primary Algorithm HOSE Codes + Neural NetworksBayesian Ensemble + GSDModified HOSE + Database Search
Literature Database Size >2.0M 13 C, >1.3M 1 H shifts~1.0M shift values>1.28M full spectra
13 C RMSD (Rigid Scaffolds) 1.2 - 1.5 ppm1.4 - 1.8 ppm1.3 - 1.6 ppm
Signal Deconvolution StandardAdvanced (GSD)Standard
Best Use Case Highly accurate shift predictionComplex mixture/overlap resolutionDirect literature spectrum matching

Self-Validating Protocol for Azabicyclic Elucidation

To ensure scientific integrity, the following step-by-step methodology provides a self-validating system for cross-referencing azabicyclic NMR data. This workflow ensures that algorithmic predictions are continuously grounded in empirical data.

Step 1: Multi-Nuclear Data Acquisition Acquire high-resolution 1D ( 1 H, 13 C) and 2D (HSQC, HMBC, COSY, NOESY) NMR spectra. For azabicycles, ensure the 1 H spectral width captures the highly shielded regions (0.5–1.5 ppm) where complex multiplet splitting occurs due to the bridged ring system.

Step 2: Global Spectrum Deconvolution (GSD) Import the raw data into your processing software (e.g., Mnova). Apply GSD to the 1 H spectrum. Causality: GSD fits mathematical models to the experimental data, allowing you to extract precise chemical shifts and coupling constants even when bridgehead and methylene protons severely overlap.

Step 3: Constraint Generation & CASE Execution Pick the peaks in the 2D spectra (HSQC for direct C-H connectivity; HMBC for long-range connectivity across the nitrogen bridge). Feed these constraints into the CASE engine. The software will generate all mathematically possible structural isomers, including endo and exo configurations.

Step 4: Algorithmic Cross-Referencing Run the candidate structures through the prediction engine (e.g., ACD/Labs or KnowItAll). The software generates theoretical spectra by querying its literature database using HOSE codes.

Step 5: Stereochemical Validation (The Self-Validation Loop) Calculate the Match Factor (or RMSD) between the experimental 13 C shifts and the predicted shifts for each isomer. Crucial Check: Isolate the chemical shifts of the geminal protons at the carbon adjacent to the bridgehead. The correct stereoisomer will show a predicted shift anomaly (due to magnetic anisotropy) that perfectly aligns with your experimental data[1].

Workflow Visualization

The following diagram illustrates the logical flow of the Computer-Assisted Structure Elucidation (CASE) process, highlighting the critical intersection of raw data processing and literature cross-referencing.

G N1 Raw NMR Data (1D & 2D) N2 Peak Picking & GSD (Deconvolution) N1->N2 Process N3 Multiplet Analysis & Constraint Generation N2->N3 Extract N4 CASE Engine (Structure Generation) N3->N4 Input N6 Stereochemical Validation N4->N6 Rank Isomers N5 Literature Database (HOSE Codes / NN) N5->N4 Cross-reference N7 Final Azabicyclic Structure N6->N7 Confirm Match

Fig 1. CASE workflow for azabicyclic NMR elucidation.

Conclusion & Recommendations

For laboratories routinely dealing with novel azabicyclic scaffolds, relying solely on manual interpretation is inefficient and risky.

  • If your primary bottleneck is resolving overlapping signals in complex bridged systems, Mnova is the superior choice due to its GSD capabilities.

  • If your work requires the highest accuracy in chemical shift prediction to differentiate subtle stereoisomers, ACD/Labs provides the most mathematically rigorous HOSE/NN algorithms.

  • If you require multi-technique validation (e.g., confirming NMR findings with MS or IR) and want direct access to the raw literature spectra, Wiley KnowItAll is unmatched.

By integrating these platforms into the self-validating protocol outlined above, researchers can dramatically reduce the time spent on structural elucidation while ensuring absolute confidence in their stereochemical assignments.

References

  • Wiley Science Solutions. "KnowItAll NMR Spectral Library Collection." Wiley.com. Available at:[Link]

  • Mestrelab Research. "Mnova Structure Elucidation Software." Mestrelab.com. Available at: [Link]

  • Advanced Chemistry Development, Inc. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." ACD/Labs. Available at:[Link]

  • PeerJ Preprints. "NMR. Issues in configuration determination." PeerJ. Available at:[Link]

  • Académie des Sciences. "Deciding which is the best 1H NMR predictor for organic compounds using statistical tools." Comptes Rendus Chimie. Available at:[Link]

Sources

Safety Operating Guide

A Strategic Guide to the Safe Disposal of 9-Azabicyclo[3.3.1]nonan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratory environment hinge upon the meticulous management of the entire chemical lifecycle, from acquisition to disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS No. can vary by isomer, e.g., 1630906-34-1 for the exo-isomer[1][2]).

The foundational principle of chemical disposal is that it must be approached with the same rigor as any experimental procedure. This guide is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in established safety science and regulatory compliance.

Core Principle: Hazard Characterization

Proper disposal begins with a thorough understanding of the substance's potential hazards. While some safety data sheets (SDS) for related compounds may list "no known hazard," a conservative approach is mandated by professional experience and the available data on analogous structures.[3] Several closely related bicyclononane derivatives are classified with specific hazard statements.[4][5][6] Therefore, for maximum safety, 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride should be handled as a potentially hazardous substance.

Presumed Hazard Profile:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5][6][7]

Under the Resource Conservation and Recovery Act (RCRA) in the United States, a laboratory is responsible for determining if its waste is hazardous.[8][9][10][11] Given the above profile, it is prudent to manage all waste containing this compound as hazardous chemical waste.[12]

Operational Plan: Segregation and Containment

The cornerstone of safe disposal is preventing unintended reactions and cross-contamination. This is achieved through rigorous segregation and proper containment from the point of generation.

Step 1: Designate a Satellite Accumulation Area (SAA) Your laboratory should have a designated SAA for hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Select Appropriate Waste Containers

  • Primary Container: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, or borosilicate glass for solids). The container must have a secure, screw-top lid.[13]

  • Labeling: The moment you designate a container for waste, it must be labeled with a hazardous waste tag.[12][14] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride" (no formulas or abbreviations).[15]

    • All constituents in the container, including solvents and water, with approximate concentrations.[12][15]

    • The relevant hazard characteristics (e.g., Irritant, Toxic).[12]

  • Secondary Containment: The primary waste container must be kept in a secondary container, such as a lab tray or bin, that is chemically compatible and can hold at least 110% of the volume of the primary container.[13][14][16] This is a critical step to contain potential leaks or spills.

Step 3: Segregation Logic

  • Solid Waste: Collect pure, unadulterated 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride, or lab debris (e.g., weigh boats, contaminated gloves, wipes) contaminated with it, in a dedicated, clearly labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid waste container.

    • Crucial Incompatibility Note: Do not mix this waste stream with other incompatible waste types. For instance, avoid mixing with strong oxidizing agents.[17] Always maintain separate waste streams for halogenated and non-halogenated solvents unless your institution's guidelines permit mixing.[14][15]

Procedural Guidance: Step-by-Step Disposal

A. Routine Disposal of Unused Product and Contaminated Materials
  • Personal Protective Equipment (PPE): Before handling the waste, don appropriate PPE.[4][5][18]

    • Eye Protection: Safety glasses with side shields or safety goggles.[4]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile), inspected before use.[5]

    • Body Protection: A standard lab coat is required. An impervious apron may be advisable if handling larger quantities.[4]

  • Transfer: Carefully transfer the waste into the correctly labeled primary hazardous waste container located in your SAA. For solids, use a dedicated scoop or spatula. For liquids, use a funnel.

  • Secure Container: Close the container lid tightly. A hazardous waste container must be kept closed at all times except when adding waste.[16]

  • Log and Request Pickup: Maintain a log of the waste added. Once the container is full, or before the accumulation time limits set by regulations are reached (e.g., 180 days for Small Quantity Generators under RCRA), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][8][10]

B. Spill Management Protocol

Accidental spills must be managed immediately and effectively to mitigate exposure and environmental release.[19]

Spill Scenario & Response Action Required Equipment
1. Isolate the Area: Restrict access to the spill location. Post a warning sign.[19][20][21]Caution Tape, Spill Signage
2. Don Enhanced PPE: Wear double gloves, safety goggles, a lab coat, and if the spill generates dust, an appropriate respirator (e.g., N95 or higher).[7][19][21]Spill Kit PPE
3. Containment: - For Solid/Powder Spills: Gently cover the spill with a damp paper towel or absorbent pad to prevent dust from becoming airborne.[19][21] - For Liquid Spills: Cover with an inert absorbent material (e.g., diatomite, universal binder, spill pads).[4][19]Absorbent Pads/Material
4. Collection: Carefully scoop the absorbed/contained material using spark-proof tools and place it into a designated, sealable hazardous waste container or bag.[7][19] Avoid creating dust.[7]Scoop, Waste Container
5. Decontamination: Clean the spill area thoroughly. A common and effective procedure is to scrub or wipe the area twice with a detergent solution, followed by a final rinse with water or 70% isopropyl alcohol.[4][19]Detergent, Wipes, Water/Alcohol
6. Disposal: All cleanup materials (gloves, wipes, pads) are considered hazardous waste and must be placed in the sealed waste container for disposal.[19][20]Hazardous Waste Container

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Accumulation & Final Disposal Start Waste Generated (Unused chemical, contaminated labware, or spill residue) Characterize Characterize as Potential Hazardous Waste (Irritant, Toxic) per RCRA guidelines Start->Characterize SelectContainer Select Compatible, Labeled Hazardous Waste Container (Solid or Liquid) Characterize->SelectContainer SecondaryContainment Place in Secondary Containment SelectContainer->SecondaryContainment Store Store in Satellite Accumulation Area (SAA) Keep container closed SecondaryContainment->Store RequestPickup Container Full or Time Limit Reached? Request EHS / Contractor Pickup Store->RequestPickup RequestPickup->Store No Disposal Disposal by Licensed Professional Waste Service (e.g., Incineration) RequestPickup->Disposal Yes

Caption: Decision workflow for compliant disposal.

Regulatory Imperative

All chemical waste disposal is governed by stringent regulations. In the U.S., the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which creates a "cradle-to-grave" framework for hazardous waste management.[8][11] This means the generating laboratory is legally responsible for the waste from its creation to its final, safe disposal. Non-compliance can lead to significant fines and penalties.[10] Always consult and adhere to your local and institutional regulations, which may be more stringent than federal mandates.[9]

By implementing this structured, safety-first approach, you not only ensure regulatory compliance but also foster a laboratory culture where safety and scientific excellence are inextricably linked.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024).
  • Safety Data Sheet for 3-Azabicyclo[3.3.0]octane hydrochloride. (2026). Shanghai Haohong Scientific Co., Ltd.
  • SAFETY DATA SHEET for N-Cbz-9-azabicyclo[3.3.1]nonan-3-one. (2016). AFG Bioscience LLC.
  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021). ASTM International.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • 9-azabicyclo[3.3.1]nonan-3-ol hydrochloride. PubChem.
  • 9-azabicyclo(3.3.1)nonan-3-ol, 9-(3-(p-fluorophenylthio)propyl)-3-phenyl-, hydrochloride. PubChem.
  • MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • 9-Azabicyclo[3.3.1]nonan-3-one, hydrochloride. PubChem.
  • exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. Sigma-Aldrich.
  • Guide to Hazardous Drug Spill Management and Documentation. (n.d.). Contec Inc.
  • Hazardous Waste Management in the Laboratory. (2022). LabManager.
  • Spill Clean Up Procedure for Hazardous Drugs or Body Fluid During Precautionary Period. (2023). Clinical Practice Bytes.
  • 3-Amino-3-azabicyclo[3.3.0]octane hydrochloride Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • SAFETY DATA SHEET for exo-tert-Butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. (2026). CymitQuimica.
  • Disposal of Chemical Waste. (n.d.). University of St Andrews, Safety Office.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Handling accidental spills of cytotoxic drugs. (2020). DVM360.
  • exo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. (n.d.). Guidechem.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. (2024). UC San Diego.
  • 2,6-dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride - Industry classifications. (n.d.). ECHA.
  • Chemical Safety Data Sheet MSDS / SDS - 9-Borabicyclo[3.3.1]nonane. (2026). ChemicalBook.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Available at: [Link]

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Personal protective equipment for handling 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and handling guide to bridge the gap between standard safety data sheets (SDS) and real-world laboratory execution.

Handling 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (a granatanol derivative) requires more than just wearing gloves; it requires a mechanistic understanding of the compound's physicochemical properties. This bicyclic tertiary amine salt is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of ligands targeting the dopamine transporter (DAT), serotonin receptors, and monoamine reuptake inhibitors[1][2]. However, its unique structure and salt form present specific hazards that must be managed through rigorous, self-validating protocols.

Below is the definitive operational guide for safely managing this compound from receipt to disposal.

Chemical Profiling & Mechanistic Hazard Assessment

To handle this compound safely, we must first understand why it is hazardous. The hydrochloride salt form of 9-Azabicyclo[3.3.1]nonan-3-ol dictates its reactivity with ambient moisture and human tissue[3].

  • H302 (Harmful if swallowed) & Systemic Toxicity: The core azabicyclo[3.3.1]nonane scaffold is designed to be lipophilic in its free-base form, allowing it to cross the blood-brain barrier and interact with neurological targets[4]. Even as a hydrochloride salt, accidental ingestion or severe mucosal absorption can lead to unintended, potent pharmacological interactions.

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): Amine hydrochloride salts are inherently hygroscopic. Upon contact with the natural moisture of human skin or the mucosal membranes of the eyes, the salt dissociates. This creates a highly localized, concentrated acidic micro-environment that strips cellular lipids and causes acute inflammatory irritation[3].

  • H335 (May cause respiratory irritation): The crystalline powder can easily form fine, airborne dust during mechanical transfer. Inhalation deposits the hygroscopic salt deep in the respiratory tract, where it rapidly dissolves in the mucosal lining, triggering an immediate respiratory reflex and tissue inflammation[3].

Quantitative Personal Protective Equipment (PPE) Matrix

PPE selection cannot be arbitrary. The following matrix is engineered specifically for the polarity, salt form, and physical state of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

PPE CategoryQuantitative SpecificationMechanistic Justification
Gloves Nitrile (Min. 0.12 mm thickness); Breakthrough time > 240 mins.Nitrile provides superior chemical resistance to polar organic salts and acidic micro-environments compared to latex, which is highly permeable to polar solutions.
Eye Protection Chemical safety goggles (ANSI Z87.1 compliant)Must form a tight facial seal. Standard safety glasses allow airborne, hygroscopic dust to bypass the lenses and dissolve in ocular fluid.
Respiratory N95 or P100 Particulate RespiratorEssential if handling outside a validated fume hood (not recommended) to prevent the inhalation of irritating dust particles (H335).
Body Protection Flame-retardant lab coat (100% Cotton)Synthetic fibers generate static electricity, which actively attracts fine hydrochloride salt powders to the fabric, increasing exposure risk.

Self-Validating Operational Workflow

Do not simply follow steps; validate them as you go. This protocol ensures that every action has a built-in verification mechanism to guarantee safety.

Step 1: Environmental Validation (Engineering Controls)

  • Action: Conduct all handling, weighing, and transfer operations inside a certified chemical fume hood[3].

  • Self-Validation: Before opening the chemical container, verify the hood's digital monitor reads a face velocity of 80–120 feet per minute (fpm). If a monitor is unavailable, perform a visual smoke test using a smoke pencil to confirm negative pressure and directional airflow.

Step 2: Static Mitigation

  • Action: Amine hydrochloride powders are highly prone to static cling, which causes the powder to aerosolize violently when a spatula is introduced.

  • Self-Validation: Discharge static from your nitrile gloves using a grounding bar. Use an anti-static polymeric weighing boat (or a grounded aluminum boat) and a stainless-steel spatula. Ensure the powder does not "jump" to the spatula before contact.

Step 3: Aseptic & Dry Transfer

  • Action: Weigh the required mass of 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. Keep the source container open for the absolute minimum time necessary.

  • Self-Validation: Because the compound is stored at 2-8°C[5], allow the sealed container to reach room temperature before opening. This prevents ambient humidity from condensing on the cold powder, which would degrade the compound and exacerbate its corrosive hazards.

Step 4: Dissolution & Containment

  • Action: If preparing a stock solution, add your solvent (e.g., ethanol or DMSO, in which the compound is highly soluble[4]) directly to the vial inside the fume hood.

  • Self-Validation: Cap the vial tightly before vortexing or sonicating to prevent the aerosolization of the biologically active solution.

Spill Response & Disposal Plan

In the event of a breach in containment, follow this targeted response plan.

Immediate Spill Response (Solid Powder):

  • Containment: Do not sweep. Sweeping aerosolizes the powder, immediately triggering H335 respiratory hazards.

  • Neutralization/Absorption: Cover the spill with an inert, slightly moistened absorbent material (e.g., sand or silica gel dampened with a 5% sodium bicarbonate solution)[3]. This traps the dust and neutralizes the acidic hydrochloride salt without generating airborne particles.

  • Collection: Use a non-sparking, static-free scoop to transfer the neutralized slurry into a designated hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution to neutralize any residual acidity, followed by a thorough water rinse.

Regulated Disposal:

  • Solid Waste: Dispose of contaminated PPE and solid waste as halogenated organic waste (due to the chloride ion) in a sealed, clearly labeled container[3].

  • Liquid Waste: Aqueous or organic solutions containing this compound must be routed to the facility's designated chemical waste stream. Never pour down the drain. Bicyclic amines are biologically active and can persist in environmental water systems, posing ecological risks.

Logical Workflow Diagram

The following diagram maps the logical causality between hazard identification, preventative controls, and operational execution.

G H Hazard Profiling (H302, H315, H319, H335) PPE PPE Selection (Nitrile, P100, Goggles) H->PPE Dictates EC Engineering Controls (Fume Hood, Anti-static) H->EC Requires OP Operational Execution (Weighing & Transfer) PPE->OP Enables Safe EC->OP Contains SP Spill Response (Inert Absorbent) OP->SP If compromised DISP Waste Disposal (EPA/Local Regs) OP->DISP Routine Waste SP->DISP Contaminated Material

Logical workflow for handling 9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.